G9D-4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C53H75N9O7 |
|---|---|
Peso molecular |
950.2 g/mol |
Nombre IUPAC |
4-[4-[[2-cyclohexyl-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]-N-[9-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]nonyl]butanamide |
InChI |
InChI=1S/C53H75N9O7/c1-68-44-35-40-42(36-45(44)69-34-16-31-60-28-12-13-29-60)57-49(37-17-8-7-9-18-37)59-50(40)56-38-24-32-61(33-25-38)30-15-21-46(63)55-27-11-6-4-2-3-5-10-26-54-41-20-14-19-39-48(41)53(67)62(52(39)66)43-22-23-47(64)58-51(43)65/h14,19-20,35-38,43,54H,2-13,15-18,21-34H2,1H3,(H,55,63)(H,56,57,59)(H,58,64,65) |
Clave InChI |
ILGYISAKXVYQBS-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
G9D-4: A Novel G9a Degrader for Pancreatic Cancer Therapy
A Technical Whitepaper on the Mechanism of Action, Preclinical Efficacy, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. The histone methyltransferase G9a (EHMT2) has emerged as a promising therapeutic target in various cancers, including pancreatic cancer, due to its role in regulating gene expression, promoting cell proliferation, and contributing to drug resistance. G9D-4 is a first-in-class, potent, and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of G9a. This technical guide provides an in-depth overview of the mechanism of action, preclinical anti-cancer activity, and key experimental methodologies used to characterize this compound in the context of pancreatic cancer.
Core Mechanism of Action: PROTAC-Mediated G9a Degradation
This compound is a heterobifunctional molecule that consists of a ligand that binds to the G9a protein, a linker, and a ligand that recruits the E3 ubiquitin ligase machinery.[1] This tripartite interaction facilitates the ubiquitination of G9a, marking it for degradation by the proteasome. This targeted protein degradation approach offers a distinct advantage over traditional enzyme inhibitors by eliminating the entire protein, thereby abrogating both its catalytic and non-catalytic functions.
A key feature of this compound is its high selectivity for G9a over its close homolog, G9a-like protein (GLP).[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The degradation of G9a by this compound leads to a reduction in the levels of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), a repressive epigenetic mark, thereby altering gene expression profiles within cancer cells.[2]
Quantitative Data Summary
The preclinical activity of this compound has been evaluated in a panel of pancreatic cancer cell lines and in in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Degradation and Antiproliferative Activity of this compound
| Cell Line | G9a DC50 (µM) | GLP DC50 (µM) | This compound IC50 (µM) |
| PANC-1 | 0.1 | >10 | 9.9 |
| KP-4 | Not Reported | Not Reported | Data Not Available |
| ASPC-1 | Not Reported | Not Reported | Data Not Available |
| HPAF-II | Not Reported | Not Reported | Data Not Available |
| Panc10.05 | Not Reported | Not Reported | Data Not Available |
| SW1990 | Not Reported | Not Reported | Data Not Available |
| Panc08.13 | Not Reported | Not Reported | Data Not Available |
| Panc04.03 | Not Reported | Not Reported | Data Not Available |
| Panc05.04 | Not Reported | Not Reported | Data Not Available |
| Panc02.03 | Not Reported | Not Reported | Data Not Available |
DC50: Concentration required for 50% protein degradation. IC50: Concentration required for 50% inhibition of cell growth.[1][2]
Table 2: In Vivo Efficacy of this compound in a PANC-1 Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) % |
| This compound | Data Not Available | Data Not Available |
| This compound + MRTX1133 | Data Not Available | Data Not Available |
Further details on the in vivo studies are pending a complete review of the primary literature's supplementary materials.
Signaling Pathways and Cellular Effects
The degradation of G9a by this compound in pancreatic cancer cells triggers a cascade of downstream events, ultimately leading to apoptosis and sensitization to other targeted therapies. Treatment with this compound results in the upregulation of γH2AX, a marker of DNA damage, and cleaved PARP, a key indicator of apoptosis.[2] This suggests that the depletion of G9a induces significant cellular stress, culminating in programmed cell death.
Furthermore, this compound has been shown to sensitize KRAS G12D mutant pancreatic cancer cells to the KRAS inhibitor MRTX1133.[3] This synergistic effect highlights the potential of this compound in combination therapies to overcome resistance mechanisms and enhance the efficacy of targeted agents.
Caption: this compound mechanism of action in pancreatic cancer cells.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of preclinical findings. The following are protocols for key experiments used in the characterization of this compound.
Western Blotting for G9a Degradation
-
Cell Lysis: Pancreatic cancer cells (e.g., PANC-1) are treated with various concentrations of this compound for specified time points. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against G9a, GLP, H3K9me2, γH2AX, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, alone or in combination with other agents like MRTX1133, for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a sulforhodamine B (SRB) or MTT assay. For SRB, cells are fixed, stained with SRB dye, and the absorbance is measured. For MTT, MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved for absorbance measurement.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves to a nonlinear regression model.
In Vivo Pancreatic Cancer Xenograft Model
-
Cell Implantation: PANC-1 cells are harvested and suspended in a mixture of media and Matrigel. The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with established tumors are then randomized into different treatment groups (e.g., vehicle control, this compound alone, MRTX1133 alone, this compound + MRTX1133).
-
Drug Administration: this compound and other therapeutic agents are administered to the mice according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal injection).
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly throughout the study. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting). Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Caption: Experimental workflow for the in vivo PANC-1 xenograft study.
Conclusion
This compound represents a promising, novel therapeutic strategy for pancreatic cancer by selectively targeting the histone methyltransferase G9a for degradation. Its potent in vitro activity, ability to induce apoptosis, and synergistic effects with KRAS inhibitors underscore its potential for further preclinical and clinical development. The detailed experimental protocols provided herein will facilitate further research into the mechanism and therapeutic application of this compound and other G9a-targeting agents in pancreatic and other cancers.
References
G9D-4 Compound: A Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
G9D-4 is a novel and potent selective degrader of the G9a histone methyltransferase, developed as a promising therapeutic agent for pancreatic cancer. This document provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are illustrated using diagrams for enhanced clarity.
Core Structure and Chemical Properties
This compound is a proteolysis-targeting chimera (PROTAC). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The structure of this compound consists of three key components: a ligand that binds to the target protein (G9a), a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands.[1]
The molecular formula for this compound is C₅₃H₇₅N₉O, and it has a molecular weight of 950.22 g/mol .[1] The trifluoroacetate (B77799) (TFA) salt of this compound has a molecular formula of C₅₅H₇₆F₃N₉O and a molecular weight of 1064.24 g/mol .[2]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₃H₇₅N₉O | [1] |
| Molecular Weight | 950.22 g/mol | [1] |
| Form | TFA salt available | [2] |
Mechanism of Action: Selective Degradation of G9a
This compound functions as a selective degrader of G9a, a histone methyltransferase that plays a crucial role in gene silencing by catalyzing the methylation of histone H3 at lysine (B10760008) 9 (H3K9).[3] G9a is often overexpressed in various cancers, including pancreatic cancer, making it an attractive therapeutic target.[3]
The mechanism of this compound involves the formation of a ternary complex between G9a, this compound, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to G9a, marking it for degradation by the 26S proteasome. This targeted degradation approach offers high selectivity and potency.
Experimental Data
In Vitro Degradation and Proliferative Activity
This compound has been shown to be a potent degrader of G9a in pancreatic cancer cell lines. It induces dose- and time-dependent degradation of G9a.[3]
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (G9a degradation) | PANC-1 | 0.1 µM | [1][2] |
| DC₅₀ (GLP degradation) | PANC-1 | >10 µM | [1][2] |
The high DC₅₀ value for the closely related protein GLP demonstrates the selectivity of this compound for G9a.[1][2][3] this compound also exhibits effective antiproliferative activities in various pancreatic cancer cell lines.[3]
Synergistic Effects with KRAS Inhibitors
Recent studies have highlighted the therapeutic potential of combining this compound with KRAS inhibitors. This compound has been shown to sensitize KRAS G12D mutant pancreatic cancer cells to the KRAS G12D inhibitor MRTX1133.[3][4] This suggests a synergistic effect that could be beneficial in a clinical setting.
Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are typically found in the supporting information of peer-reviewed publications. The primary source for this information is the 2024 article in the Journal of Medicinal Chemistry titled "Discovery of Potent and Selective G9a Degraders for the Treatment of Pancreatic Cancer".[3] The supporting information of this article provides:
-
Synthesis of this compound: Step-by-step chemical synthesis route with reaction conditions and purification methods.
-
Structural Characterization: ¹H NMR and ¹³C NMR spectra for structural elucidation and confirmation.[3]
-
Immunoblot Analysis: Protocols for western blotting to assess the degradation of G9a, GSPT1, and CK1α in cell lines like PANC-1.[3]
-
Cell Viability Assays: Methods to determine the antiproliferative effects of this compound, such as the MTT or CellTiter-Glo assay.
-
Apoptosis Assays: Protocols for evaluating the induction of apoptosis, for example, by flow cytometry using Annexin V staining.[3]
-
IC₅₀ and DC₅₀ Determination: Methodologies for calculating the half-maximal inhibitory concentration (IC₅₀) and half-maximal degradation concentration (DC₅₀) values.[3]
Conclusion
This compound represents a significant advancement in the development of selective G9a degraders. Its potent and selective activity against G9a, coupled with its antiproliferative effects and synergy with other targeted therapies, makes it a compelling candidate for further investigation in the treatment of pancreatic cancer and potentially other malignancies. The detailed structural and experimental data provide a solid foundation for researchers and drug development professionals to build upon in the quest for more effective cancer therapies.
References
G9D-4: A Breakthrough in Targeted Pancreatic Cancer Therapy Through Selective G9a Degradation
A novel proteolysis-targeting chimera (PROTAC), G9D-4, has emerged as a promising therapeutic agent for pancreatic cancer. This first-in-class selective G9a degrader demonstrates potent anti-proliferative effects in pancreatic cancer cell lines and sensitizes KRAS-mutant cells to targeted inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound for researchers, scientists, and drug development professionals.
This compound is a PROTAC designed to hijack the cell's natural protein disposal system to selectively eliminate the G9a histone methyltransferase (also known as EHMT2), a key enzyme implicated in pancreatic cancer progression. By inducing the degradation of G9a, this compound offers a novel therapeutic strategy, particularly for challenging KRAS-driven pancreatic cancers.[1]
Discovery and Rationale
The development of this compound stems from the understanding that G9a is overexpressed in pancreatic ductal adenocarcinoma (PDAC) and its elevated levels are associated with poor prognosis. G9a plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a mark associated with transcriptional repression. In pancreatic cancer, G9a has been shown to be involved in pathways that promote cell proliferation and survival, including those downstream of the frequently mutated KRAS oncogene.
This compound was engineered as a heterobifunctional molecule. It consists of a ligand that binds to G9a, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This tripartite complex formation tags G9a for ubiquitination and subsequent degradation by the proteasome. A key innovation in the design of this compound is its high selectivity for G9a over its close homolog, GLP, which minimizes potential off-target effects.[1][2]
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process, beginning with the synthesis of the G9a inhibitor, linker, and E3 ligase ligand moieties, followed by their sequential conjugation. The detailed synthetic route is outlined in the primary publication by Shi et al. and is crucial for the precise construction of the final PROTAC molecule.
(Detailed, step-by-step synthesis protocols are typically found in the supplementary materials of peer-reviewed publications and are not reproduced here in full. Researchers are directed to the source literature for this information.)
Mechanism of Action
This compound exerts its therapeutic effect by inducing the targeted degradation of the G9a protein. This mechanism is distinct from traditional enzyme inhibitors, as it eliminates the entire protein, including its non-catalytic functions.
Figure 1: this compound Mechanism of Action as a PROTAC.
Biological Activity and Efficacy
In vitro studies have demonstrated that this compound potently and selectively degrades G9a in a dose- and time-dependent manner in pancreatic cancer cell lines. This leads to a significant reduction in global H3K9me2 levels and inhibition of cell proliferation.
| Cell Line | This compound DC50 (G9a Degradation) | This compound Selectivity (vs. GLP) | This compound IC50 (Cell Growth) |
| PANC-1 | 0.1 µM[2][3] | >100-fold (DC50 >10 µM)[3][4] | Not explicitly stated |
| 22Rv1 | 9.9 µM[2] | Not explicitly stated | Not explicitly stated |
Table 1: In Vitro Activity of this compound
A crucial finding is the ability of this compound to sensitize KRASG12D mutant pancreatic cancer cells to the KRASG12D inhibitor, MRTX1133. This suggests a synergistic therapeutic strategy for this difficult-to-treat patient population.[1] The degradation of G9a by this compound has been shown to induce apoptosis, as evidenced by the upregulation of γH2AX and cleaved PARP in PANC-1 cells.[2]
G9a Signaling in Pancreatic Cancer
In pancreatic cancer, particularly in the context of KRAS mutations, G9a is understood to be a downstream effector that contributes to oncogenesis. The degradation of G9a by this compound disrupts this signaling axis, leading to anti-tumor effects.
Figure 2: Simplified G9a Signaling in KRAS-Mutant Pancreatic Cancer.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings. The following are summaries of key experimental workflows.
Western Blotting for G9a Degradation
A standard Western blot protocol is used to assess the levels of G9a and other proteins of interest.
Figure 3: Western Blotting Experimental Workflow.
Protocol Summary:
-
Cell Treatment: Pancreatic cancer cells (e.g., PANC-1) are treated with varying concentrations of this compound for specified time periods.
-
Lysis and Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against G9a, H3K9me2, and a loading control (e.g., GAPDH or β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol Summary:
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a defined period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound is evaluated in vivo using mouse xenograft models of pancreatic cancer.
Protocol Summary:
-
Tumor Implantation: Human pancreatic cancer cells (e.g., PANC-1) are subcutaneously or orthotopically injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intraperitoneal injection) at various doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for pancreatic cancer. Its novel mechanism of action as a selective G9a degrader offers the potential to overcome some of the limitations of traditional inhibitors. The synergistic effect observed with KRAS inhibitors is particularly noteworthy and warrants further investigation in preclinical and clinical settings. Future studies will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, evaluating its efficacy in a broader range of pancreatic cancer models, and exploring its potential in combination with other therapeutic agents. The development of this compound underscores the promise of PROTAC technology in targeting challenging cancer dependencies.
References
G9D-4: A Selective G9a Degrader for Targeted Cancer Therapy
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of G9D-4, a first-in-class, potent, and selective degrader of the histone methyltransferase G9a (also known as EHMT2 or KMT1C). G9a is a key epigenetic regulator whose overexpression is implicated in the pathogenesis of various cancers, including pancreatic cancer. This compound utilizes Proteolysis Targeting Chimera (PROTAC) technology to induce the targeted degradation of G9a, offering a promising therapeutic strategy. This document details the mechanism of action of this compound, presents its pharmacological data, provides detailed experimental protocols for its characterization, and visualizes key pathways and workflows.
Introduction to G9a
G9a is a histone methyltransferase that primarily catalyzes the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[1][2] These methylation marks are generally associated with transcriptional repression and the formation of heterochromatin.[2][3] G9a forms a heterodimeric complex with the related protein GLP (G9a-like protein) to exert its methyltransferase activity in euchromatic regions.[3]
Biological Functions of G9a:
-
Transcriptional Repression: G9a-mediated H3K9 methylation leads to the recruitment of transcriptional repressors, resulting in gene silencing.[2][4] This plays a crucial role in embryonic development and cell differentiation.[1][4]
-
Non-Histone Protein Methylation: G9a can also methylate non-histone proteins, including p53, which can modulate their activity and stability.[1][4]
-
Coactivator Function: Paradoxically, G9a can also act as a transcriptional coactivator for certain nuclear receptors.[5]
Role of G9a in Cancer:
G9a is overexpressed in a multitude of cancers, including pancreatic, lung, and breast cancer, and its elevated expression often correlates with poor prognosis.[1][6][7] The oncogenic roles of G9a are attributed to several mechanisms:
-
Silencing of Tumor Suppressor Genes: G9a-mediated methylation can lead to the silencing of tumor suppressor genes, promoting tumorigenesis.[7]
-
Promotion of Cell Proliferation and Survival: G9a can promote cancer cell growth and survival under hypoxic conditions.[1]
-
Induction of Epithelial-Mesenchymal Transition (EMT): G9a has been implicated in promoting EMT, a key process in cancer metastasis.[8]
The critical role of G9a in cancer has made it an attractive target for therapeutic intervention. While small molecule inhibitors of G9a have been developed, they often lack selectivity against the highly homologous GLP and may not address the non-catalytic functions of G9a.[9][10]
This compound: A Selective G9a PROTAC Degrader
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively induce the degradation of G9a.[9][11]
Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[12][13][14] this compound consists of three key components: a ligand that binds to G9a, a ligand that recruits an E3 ubiquitin ligase (specifically Cereblon, CRBN), and a linker connecting the two.[11][15]
The mechanism of this compound-mediated G9a degradation involves the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to G9a and the CRBN E3 ligase, forming a G9a-G9D-4-CRBN ternary complex.[11]
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to polyubiquitinate G9a.
-
Proteasomal Degradation: The polyubiquitinated G9a is then recognized and degraded by the 26S proteasome.[11]
-
Catalytic Cycle: this compound is released after degradation and can induce the degradation of another G9a molecule, acting in a catalytic manner.
Pharmacological Data
This compound has demonstrated potent and selective degradation of G9a in pancreatic cancer cell lines.
Table 1: In Vitro Degradation Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (G9a) | PANC-1 | 0.1 µM | [11][15] |
| DC50 (GLP) | PANC-1 | >10 µM | [11][15] |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 | Reference |
| KP-4 | Data not available | [11] |
| PANC-1 | Data not available | [11] |
| ASPC-1 | Data not available | [11] |
| HPAF-II | Data not available | [11] |
| Panc10.05 | Data not available | [11] |
| SW1990 | Data not available | [11] |
| Panc08.13 | Data not available | [11] |
| Panc04.03 | Data not available | [11] |
| Panc05.04 | Data not available | [11] |
| Panc02.03 | Data not available | [11] |
| 22Rv1 | 9.9 µM | [11] |
IC50: Half-maximal inhibitory concentration.
Key Findings:
-
Potency and Selectivity: this compound potently degrades G9a with a DC50 of 0.1 µM in PANC-1 cells, while showing high selectivity over its homolog GLP (DC50 >10 µM).[11][15]
-
Downstream Effects: this compound treatment leads to a dose-dependent reduction of H3K9me2 levels in PANC-1 cells.[11]
-
Anti-proliferative and Pro-apoptotic Activity: this compound effectively inhibits the growth of a panel of pancreatic cancer cell lines.[11] At a concentration of 10 µM, it induces significant apoptosis in PANC-1 cells, as evidenced by the upregulation of γH2AX and cleaved PARP.[11]
-
Synergistic Effects: this compound sensitizes KRASG12D mutant pancreatic cancer cells to the KRASG12D inhibitor MRTX1133.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot Analysis for G9a Degradation
This protocol describes the detection of G9a, GLP, and H3K9me2 levels in cell lysates following treatment with this compound.
Materials:
-
PANC-1 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-G9a, anti-GLP, anti-H3K9me2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate PANC-1 cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of pancreatic cancer cells as an indicator of cell viability.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, KP-4)
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (PARP Cleavage)
This protocol assesses the induction of apoptosis by detecting the cleavage of PARP, a hallmark of apoptosis, via Western blotting.
Materials:
-
PANC-1 cells
-
This compound
-
Lysis buffer
-
Primary antibody: anti-PARP (recognizing both full-length and cleaved forms)
-
Other materials as described in the Western Blot protocol.
Procedure:
-
Cell Treatment and Lysis:
-
Treat PANC-1 cells with this compound (e.g., 10 µM) for various time points (e.g., 24, 48 hours).
-
Lyse the cells as described in the Western Blot protocol.
-
-
Western Blotting:
-
Perform Western blotting as previously described, using the anti-PARP primary antibody.
-
-
Analysis:
-
Analyze the blot for the appearance of the cleaved PARP fragment (89 kDa) and a decrease in the full-length PARP (116 kDa).
-
Signaling Pathways and Logical Relationships
This compound's targeted degradation of G9a has significant downstream consequences on cellular signaling pathways implicated in cancer.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against G9a-driven cancers. Its high potency and selectivity for G9a over GLP make it a valuable chemical probe to dissect the specific biological roles of G9a and a promising therapeutic candidate. The ability of this compound to induce G9a degradation, reduce H3K9me2 levels, inhibit cell proliferation, and induce apoptosis in pancreatic cancer cells highlights its potential as a novel anti-cancer agent. Further investigation into its in vivo efficacy and safety profile is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. dovepress.com [dovepress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. lifesensors.com [lifesensors.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. G9a degrader this compound | G9a PROTAC | Probechem Biochemicals [probechem.com]
- 11. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiproliferative effect of resveratrol in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for isolating single cells from human pancreatic cancer tissues and analyzing major immune cell populations using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
role of G9a histone methyltransferase in cancer
An In-depth Technical Guide on the Role of G9a Histone Methyltransferase in Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), commonly known as G9a, is a pivotal enzyme responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2][3] Aberrant overexpression of G9a is a frequent event in a multitude of human cancers, where it functions as a key oncogenic driver.[4][5] Elevated G9a levels are often correlated with aggressive tumor phenotypes, including enhanced proliferation, metastasis, drug resistance, and poor patient prognosis.[4] Mechanistically, G9a contributes to malignancy by silencing tumor suppressor genes, promoting cancer stem cell (CSC) characteristics, modulating critical oncogenic signaling pathways, and orchestrating adaptation to the tumor microenvironment.[6][7][8][9] Consequently, G9a has emerged as a promising therapeutic target, with several small molecule inhibitors demonstrating significant anti-tumor efficacy in preclinical models. This guide provides a comprehensive overview of the multifaceted role of G9a in cancer, detailing its molecular mechanisms, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its complex interactions through signaling pathway diagrams.
G9a: Core Function and Mechanism of Action
G9a is a SET domain-containing protein that primarily catalyzes the transfer of methyl groups from the cofactor S-adenosyl-methionine (SAM) to the ε-amino group of lysine 9 on histone H3.[10] This action, resulting in H3K9me1 and H3K9me2, creates binding sites for heterochromatin protein 1 (HP1), which recruits other repressive proteins and DNA methyltransferases (DNMTs), leading to chromatin compaction and stable gene silencing.[6][11]
Beyond its canonical role in histone methylation, G9a can also methylate non-histone proteins, such as p53, further expanding its regulatory influence on cellular processes.[8] G9a often functions in a complex with other epigenetic modifiers, including G9a-like protein (GLP/EHMT1), DNMT1, and histone deacetylases (HDACs), to coordinately regulate gene expression.[4][8][11]
The Role of G9a Across Various Cancers
Upregulation of G9a has been documented in a wide array of solid and hematological malignancies, where it is frequently associated with negative clinical outcomes.
Data Presentation: G9a Overexpression and Genetic Alterations in Cancer
| Cancer Type | Frequency of G9a Upregulation / Alteration | Clinical Significance | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | Overexpressed in 43.2% of tissues | Associated with enhanced invasion and metastasis | [3][12] |
| Melanoma | ~26% of cases harbor genomic copy gains | Drives tumor growth and an immunologically "cold" microenvironment | [13][14] |
| Hepatocellular Carcinoma (HCC) | Significantly increased mRNA and protein levels | Correlates with poor prognosis and higher serum AFP levels | [15] |
| Colorectal Cancer (CRC) | Significantly higher expression in tumor tissues (182 paired samples) | Promotes proliferation and maintains malignant phenotype | [16] |
| Pancreatic Cancer | Upregulated in 23.3% of tumor tissues | Associated with shorter survival and early recurrence | [17] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Highly expressed | Correlates with poor chemotherapeutic response and disease-free survival | [18] |
| Multiple Myeloma (MM) | High RNA levels reported | Associated with disease progression and worse outcomes | |
| Glioblastoma (GBM) | Expression positively associated with higher WHO glioma grade | Regulates cancer stem cell-like state | [19] |
G9a's Contribution to Cancer Hallmarks
G9a's oncogenic activity is manifested through its influence on several key cancer hallmarks.
Transcriptional Repression of Tumor Suppressor Genes
A primary mechanism of G9a-driven tumorigenesis is the epigenetic silencing of tumor suppressor genes. By depositing H3K9me2 marks on their promoter regions, G9a effectively switches off genes that would otherwise restrain cell growth, promote apoptosis, or maintain cell adhesion.
Key Silenced Tumor Suppressors:
-
DKK1: An antagonist of the WNT signaling pathway. Its repression by G9a leads to aberrant pathway activation.[11][13]
-
Ep-CAM (Epithelial Cell Adhesion Molecule): Silencing of Ep-CAM promotes metastasis in lung cancer.[20]
-
RUNX3: A tumor suppressor frequently inactivated in gastric cancer.[3][12]
-
LATS2: A key component of the Hippo signaling pathway, silenced by G9a in cholangiocarcinoma.[3][12]
-
APC2: A negative regulator of the Wnt/β-catenin pathway.[21]
Promotion of Metastasis via Epithelial-to-Mesenchymal Transition (EMT)
G9a is a critical regulator of EMT, a cellular program that allows epithelial cells to acquire mesenchymal features, enhancing their migratory and invasive capabilities.[14][22] G9a often collaborates with the EMT-inducing transcription factor Snail. G9a is recruited by Snail to the promoter of E-cadherin (a key epithelial marker), leading to H3K9 methylation, transcriptional repression, and subsequent loss of cell-cell adhesion.[12][22][23][24]
Maintenance of Cancer Stem Cells (CSCs)
G9a plays a crucial role in maintaining the self-renewal and tumor-initiating capacity of CSCs.[7][12] It achieves this by repressing differentiation-associated genes and sustaining the expression of stemness markers like CD133.[17][21] Targeting G9a has been shown to reduce tumorsphere formation and CSC populations in preclinical models of HNSCC and NSCLC.[12][21]
Driving Drug Resistance
G9a expression is strongly implicated in resistance to both chemotherapy and targeted agents.
-
Cisplatin Resistance: In HNSCC, G9a transcriptionally activates the glutamate-cysteine ligase catalytic subunit (GCLC), leading to increased glutathione (B108866) (GSH) synthesis. GSH can then conjugate with and detoxify cisplatin.[18][25]
-
Gemcitabine (B846) Resistance: In pancreatic cancer, G9a overexpression enriches for a stem-like cell population that produces interleukin-8 (IL-8), which in turn promotes resistance.[17][26]
-
EGFR-TKI Resistance: In NSCLC, G9a can activate the AKT signaling pathway by repressing the tumor suppressor PTEN, leading to resistance to EGFR tyrosine kinase inhibitors.[25]
-
Paclitaxel Resistance: G9a-mediated chromatin changes can mediate resistance to paclitaxel.[27]
G9a in Key Oncogenic Signaling Pathways
G9a dysregulates multiple signaling pathways crucial for tumor growth and survival.
WNT/β-catenin Pathway
G9a is a key activator of the canonical WNT/β-catenin pathway.[3] It achieves this primarily by mediating the H3K9me2-dependent silencing of WNT pathway antagonists, such as DKK1 and APC2.[11][21] The resulting pathway activation promotes the expression of target genes like MYC and Cyclin D1, driving cell proliferation.[11][19]
Other Implicated Pathways
-
mTOR Pathway: G9a inhibition can suppress the mTOR pathway, leading to autophagy and cell death in gastric cancer and multiple myeloma.[3][12]
-
NF-κB Pathway: In NSCLC, G9a can increase the transcriptional activity of NF-κB, thereby activating its downstream target, focal adhesion kinase (FAK), to promote invasion.[12]
-
Hippo Pathway: G9a represses the Hippo kinase LATS2 in cholangiocarcinoma, leading to activation of the oncogenic transcriptional co-activator YAP.[3][12]
Therapeutic Targeting of G9a
The critical role of G9a in cancer progression makes it an attractive therapeutic target. Several classes of small molecule inhibitors have been developed, primarily competing with either the peptide substrate or the SAM cofactor.[10] While none have yet advanced to clinical trials, they show significant promise in preclinical settings.[7][21]
Data Presentation: Efficacy of G9a Inhibitors
| Inhibitor | Type | IC₅₀ | Cancer Model | Effect | Reference(s) |
| BIX-01294 | Substrate-competitive | 1.7 µM (G9a) | Breast Cancer, Neuroblastoma | Induces apoptosis, reduces H3K9me2 levels, sensitizes to other drugs | [9][28][29] |
| UNC0638 | Substrate-competitive | <15 nM | NSCLC, Neuroblastoma | Suppresses proliferation, induces cell cycle arrest, reduces tumor growth in vivo | [19][29] |
| UNC0642 | Substrate-competitive | 2.5 nM | Melanoma, Breast Cancer (in vivo) | Induces cell death, reduces tumor volume, sensitizes to checkpoint inhibitors | [25][30][31] |
| A-366 | Substrate-competitive | 3.3 nM | - | Potent and highly selective over other methyltransferases | [10] |
| CM-272 | Dual G9a/DNMT1 inhibitor | - | Bladder Cancer, Prostate Cancer | Induces apoptosis and immunogenic cell death, suppresses tumor growth | [12] |
Note: IC₅₀ values can vary depending on the assay conditions and cell line used.
Combination therapies are also being explored. The dual inhibition of G9a and EZH2, another histone methyltransferase, has been shown to synergistically induce cancer cell death and robustly reduce tumor growth in vivo.[31] Furthermore, inhibiting G9a can sensitize tumors to immune checkpoint inhibitors by altering the tumor microenvironment.[25]
Key Experimental Protocols
Investigating the role of G9a in cancer involves a standard set of molecular biology techniques.
Western Blot for G9a and H3K9me2 Levels
This protocol is used to detect and quantify the levels of G9a protein and its catalytic product, H3K9me2, in cell or tissue lysates.
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, use a histone extraction protocol.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli SDS sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate proteins on an 8-12% polyacrylamide gel for G9a or a 15% gel for histones.
-
Electrotransfer: Transfer separated proteins to a nitrocellulose or PVDF membrane.[32]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-G9a, anti-H3K9me2, anti-Total H3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.[33]
Chromatin Immunoprecipitation (ChIP) for G9a Target Genes
ChIP is used to identify the genomic regions where G9a binds, typically by detecting the enrichment of H3K9me2 at specific gene promoters.
Methodology:
-
Cross-linking: Treat cultured cells (e.g., 1x10⁷ cells) with 1% formaldehyde (B43269) for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[2][5]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the lysate (the "Input" control) separately. Incubate the remaining lysate overnight at 4°C with a ChIP-grade antibody against H3K9me2 or a negative control IgG.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.[5]
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences (e.g., tumor suppressor gene promoters) in the IP sample relative to the input sample using quantitative PCR (qPCR).
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of G9a inhibitors.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of a G9a inhibitor (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[6] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).[4]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC₅₀ value.
Conclusion and Future Directions
G9a is undeniably a central player in the epigenetic landscape of cancer. Its overexpression drives tumorigenesis through a variety of mechanisms, including the silencing of tumor suppressors, activation of oncogenic pathways, maintenance of cancer stem cells, and promotion of drug resistance. The wealth of preclinical data strongly supports G9a as a high-value therapeutic target.
Future research should focus on several key areas:
-
Development of Clinical-Grade Inhibitors: While preclinical inhibitors are potent, advancing G9a-targeted therapies requires the development of compounds with improved pharmacokinetic properties and safety profiles suitable for human trials.[7]
-
Biomarker Discovery: Identifying predictive biomarkers will be crucial for selecting patients most likely to respond to G9a inhibition. This could include G9a expression levels, specific genetic backgrounds (e.g., MYCN amplification in neuroblastoma), or the expression of G9a target genes.[29]
-
Rational Combination Therapies: Exploring synergistic combinations of G9a inhibitors with other epigenetic drugs (e.g., EZH2 inhibitors), conventional chemotherapy, and immunotherapy holds significant promise for overcoming resistance and improving therapeutic outcomes.[12][25][31]
-
Understanding Non-Catalytic Roles: Further investigation into the non-catalytic functions of G9a may unveil new mechanisms and therapeutic vulnerabilities in cancer.
References
- 1. epigenome-noe.net [epigenome-noe.net]
- 2. m.youtube.com [m.youtube.com]
- 3. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Current and Emerging Approaches Targeting G9a for the Treatment of Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. G9a Promotes Breast Cancer Recurrence through Repression of a Pro-inflammatory Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications [mdpi.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Increased expression of G9A contributes to carcinogenesis and indicates poor prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Down-regulation of G9a triggers DNA damage response and inhibits colorectal cancer cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The histone methyltransferase G9a as a therapeutic target to override gemcitabine resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Emerging role of G9a in cancer stemness and promises as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 22. G9a is essential for EMT-mediated metastasis and maintenance of cancer stem cell-like characters in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. G9a is essential for EMT-mediated metastasis and maintenance of cancer stem cell-like characters in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. oncotarget.com [oncotarget.com]
- 27. dovepress.com [dovepress.com]
- 28. researchgate.net [researchgate.net]
- 29. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. aacrjournals.org [aacrjournals.org]
- 32. biomol.com [biomol.com]
- 33. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the G9D-4 PROTAC: Mechanism and Components
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G9D-4 is a first-in-class, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the histone methyltransferase G9a (also known as EHMT2 or KMT1C). This technical guide provides a comprehensive overview of the this compound PROTAC, detailing its mechanism of action, molecular components, and the experimental data supporting its function. This compound demonstrates significant potential in the field of oncology, particularly for the treatment of pancreatic cancer, by selectively targeting G9a for ubiquitination and subsequent proteasomal degradation. This document serves as a resource for researchers and drug development professionals interested in the application of PROTAC technology to epigenetic targets.
Core Components of the this compound PROTAC
The this compound PROTAC is a heterobifunctional molecule meticulously designed and synthesized to hijack the cell's natural protein disposal machinery. It is comprised of three key components: a target-binding ligand, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.
-
Target-Binding Ligand (Warhead): The this compound PROTAC utilizes UNC0642 (also known as HY-15273) as its warhead to specifically bind to the G9a protein. UNC0642 is a potent and selective inhibitor of G9a and its homolog G9a-like protein (GLP).
-
E3 Ligase-Recruiting Ligand (Anchor): To engage the ubiquitin-proteasome system, this compound incorporates a pomalidomide-based ligand (related to HY-10984) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
Linker: A flexible alkyl-ether chain connects the G9a-binding and CRBN-binding moieties. The specific linker in this compound has been optimized to facilitate the formation of a stable ternary complex between G9a and CRBN.
Below is the 2D chemical structure of the this compound PROTAC.
Diagram: 2D Structure of this compound PROTAC
Caption: Illustrative 2D chemical structure of the this compound PROTAC.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The this compound PROTAC operates through a catalytic mechanism to induce the degradation of G9a. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to both the G9a protein and the CRBN E3 ligase, bringing them into close proximity to form a G9a-G9D-4-CRBN ternary complex.[1]
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the G9a protein. This process is catalyzed by the recruited CRBN E3 ligase.
-
Proteasomal Degradation: The polyubiquitinated G9a is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades G9a into small peptides.
-
Catalytic Cycle: After inducing the degradation of a G9a molecule, the this compound PROTAC is released and can bind to another G9a protein and CRBN E3 ligase, initiating another round of degradation. This catalytic nature allows for potent and sustained protein knockdown at sub-stoichiometric concentrations.
The degradation of G9a by this compound is dependent on the ubiquitin-proteasome system, as evidenced by the rescue of G9a levels upon treatment with the NEDD8-activating enzyme inhibitor MLN4924 (which inactivates Cullin-RING E3 ligases) and the proteasome inhibitor MG132.[1]
Diagram: this compound PROTAC Mechanism of Action
Caption: The catalytic cycle of this compound mediated G9a degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data for the this compound PROTAC, demonstrating its potency, selectivity, and cellular activity.
| Parameter | Cell Line | Value | Reference |
| DC50 (G9a) | PANC-1 | 0.1 µM | [1] |
| DC50 (GLP) | PANC-1 | >10 µM | [1] |
| IC50 (Cell Growth) | 22Rv1 | 9.9 µM | [1] |
Table 1: Degradation and Anti-proliferative Activity of this compound.
| Compound | G9a IC50 (nM) | GLP IC50 (nM) |
| UNC0642 (Warhead) | <2.5 | <2.5 |
Table 2: Inhibitory Activity of the G9a-binding Ligand.
Signaling Pathways and Cellular Effects
Degradation of G9a by this compound has significant downstream effects on cellular signaling pathways, primarily related to chromatin regulation, DNA damage response, and apoptosis.
G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are epigenetic marks associated with transcriptional repression. By degrading G9a, this compound leads to a reduction in global H3K9me2 levels. This can lead to the reactivation of tumor suppressor genes that were silenced by G9a-mediated methylation.
Furthermore, treatment with this compound has been shown to induce markers of DNA damage and apoptosis. Specifically, an upregulation of γH2AX, a marker for DNA double-strand breaks, and cleaved PARP, a key indicator of apoptosis, is observed in PANC-1 cells following this compound treatment.[1] This suggests that the degradation of G9a sensitizes cancer cells to apoptosis, potentially through the disruption of DNA repair mechanisms or the activation of pro-apoptotic genes.
Diagram: Downstream Signaling Effects of this compound
Caption: this compound-mediated G9a degradation leads to reduced H3K9me2 and induction of apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound PROTAC.
Western Blot for G9a Degradation
Objective: To determine the dose- and time-dependent degradation of G9a protein in cells treated with this compound.
Materials:
-
PANC-1 cells
-
This compound PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
NEDD8-activating enzyme inhibitor (e.g., MLN4924)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-G9a, anti-GLP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed PANC-1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for different time points (e.g., 4, 8, 12, 24 hours). Include a DMSO vehicle control. For mechanism validation, pre-treat cells with MG132 (10 µM) or MLN4924 (1 µM) for 2 hours before adding this compound.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against G9a, GLP, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the G9a and GLP signals to the β-actin loading control.
Diagram: Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western Blot analysis of G9a degradation.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, 22Rv1)
-
This compound PROTAC
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for a specified duration (e.g., 72 hours). Include a DMSO vehicle control.
-
Viability Measurement:
-
For CellTiter-Glo®: Add the reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence.
-
For CCK-8 or MTT: Add the reagent, incubate, and measure absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the readings to the DMSO control and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value using non-linear regression.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence for the formation of the G9a-G9D-4-CRBN ternary complex in cells.
Materials:
-
PANC-1 cells
-
This compound PROTAC
-
DMSO
-
MG132
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-G9a)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described in section 5.1)
Procedure:
-
Cell Treatment: Treat PANC-1 cells with this compound or DMSO for a short period (e.g., 2-4 hours). Pre-treat with MG132 to prevent degradation of the target protein.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-CRBN antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against G9a and CRBN to detect the co-immunoprecipitated proteins.
Conclusion
The this compound PROTAC represents a significant advancement in the targeted degradation of epigenetic modifiers. Its ability to selectively induce the degradation of G9a over its homolog GLP provides a valuable tool for dissecting the specific roles of G9a in cancer biology. The potent anti-proliferative and pro-apoptotic effects of this compound in pancreatic cancer cell lines highlight its therapeutic potential. This technical guide provides a comprehensive foundation for researchers and drug developers to understand and further investigate the utility of this compound and the broader application of PROTAC technology in oncology. Further studies are warranted to evaluate the in vivo efficacy and safety profile of this compound, which could pave the way for its clinical development as a novel treatment for pancreatic and other G9a-dependent cancers.
References
G9a (EHMT2): A Comprehensive Technical Guide on its Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9a, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2) or KMT1C, is a crucial protein lysine (B10760008) methyltransferase that plays a pivotal role in epigenetic regulation.[1][2] Primarily localized in the nucleus, G9a is the main enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[2][3] G9a often forms a heterodimeric complex with G9a-like protein (GLP, or EHMT1), which is essential for its full enzymatic activity in vivo.[4] Beyond its well-established role in histone modification, G9a also methylates a variety of non-histone protein substrates, thereby modulating their function in diverse cellular processes.[5][6] Dysregulation of G9a activity is implicated in the pathogenesis of numerous diseases, most notably cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][7][8] This in-depth technical guide provides a comprehensive overview of G9a's function, supported by quantitative data, detailed experimental protocols, and visualizations of its involvement in key signaling pathways.
Core Functions and Enzymatic Activity
G9a's primary function is to catalyze the transfer of methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine residues on histone and non-histone proteins.[9] This enzymatic activity is conferred by its C-terminal SET domain.[7] In addition to the SET domain, G9a contains ankyrin repeats that are involved in protein-protein interactions and substrate recognition.[7][9]
Quantitative Data on G9a Enzymatic Activity and Inhibition
The enzymatic activity of G9a and the potency of its inhibitors have been quantified in numerous studies. This data is critical for understanding its biochemical properties and for the development of targeted therapies.
| Parameter | Value | Substrate/Inhibitor | Assay Conditions | Reference |
| Enzymatic Kinetics | ||||
| kcat | 88 h⁻¹ | Wild-type Histone H3 tail peptide | In vitro methylation assay | [10] |
| Km (peptide) | 0.9 µM | Wild-type Histone H3 tail peptide | In vitro methylation assay | [10] |
| Km (AdoMet) | 1.8 µM | S-adenosyl-L-methionine | In vitro methylation assay | [10] |
| Inhibitor IC50 Values | ||||
| BIX-01294 | 1.7 µM | G9a | Cell-free assay | [11] |
| BIX-01294 | 500 ± 43 nM | H3K9me2 levels in MDA-MB-231 cells | In-cell Western | [1] |
| UNC0638 | <15 nM | G9a | Cell-free assay | [12][13] |
| UNC0638 | 81 ± 9 nM | H3K9me2 levels in MDA-MB-231 cells | In-cell Western | [1] |
| UNC0642 | <2.5 nM | G9a/GLP | Cell-free assay | [12] |
| A-366 | 3.3 nM | G9a | Cell-free assay | [12] |
| RK-701 | 23-27 nM | G9a | Cell-free assay | [12] |
G9a Substrates: Histone and Non-Histone Targets
G9a's regulatory influence extends beyond chromatin to a diverse array of cellular proteins. The methylation of these substrates can alter their stability, localization, and interaction with other proteins, thereby impacting a wide range of cellular functions.
Histone Substrates
| Histone | Methylation Site | Biological Outcome | Reference |
| H3 | K9me1/me2 | Transcriptional repression, heterochromatin formation | [6] |
| H3 | K27me1/me2 | Transcriptional repression | [6] |
| H3 | K56me1 | Regulation of DNA replication | [14] |
| H1.4 | Not specified | Transcriptional repression | [15] |
Key Non-Histone Substrates
| Substrate Protein | Methylation Site(s) | Biological Function Modulated | Reference |
| p53 | K373 | Inactivation of tumor suppressor activity | [5] |
| MyoD | K104 | Inhibition of myogenic differentiation | [7] |
| DNMT1 | K70 | Regulation of DNA methylation | [16] |
| Reptin | K67 | Attenuation of HIF-1α transcriptional activity in hypoxia | [5][12] |
| Pontin | K265, K267, K268, K274, K281, K285 | Induction of HIF-1α transcriptional activity in hypoxia | [16] |
| RelA (p65) | Not specified | Modulation of NF-κB signaling | [13] |
| C/EBP-β | Not specified | Inhibition of transcriptional activation | [15] |
| G9a (automethylation) | K239 | HP1 binding and recruitment of repressors | [7][17] |
G9a in Key Signaling Pathways
G9a is intricately involved in several critical signaling pathways that govern cell fate, proliferation, and survival. Its role in these pathways is often linked to its ability to epigenetically silence key regulatory genes or to directly methylate pathway components.
G9a in the Wnt/β-catenin Signaling Pathway
G9a has been shown to promote the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in cancer.[18][19] One mechanism involves the G9a-mediated repression of Wnt pathway antagonists, such as Dickkopf-1 (DKK1) and Adenomatous Polyposis Coli 2 (APC2).[19][20][21] By silencing these inhibitors, G9a allows for the accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of target genes involved in cell proliferation and survival.[19]
G9a in the Hippo Signaling Pathway
The Hippo pathway is a critical regulator of organ size and a tumor suppressor pathway.[22] G9a has been implicated in the suppression of the Hippo pathway by epigenetically silencing the expression of the Large Tumor Suppressor Kinase 2 (LATS2).[18] Downregulation of LATS2 prevents the phosphorylation and subsequent cytoplasmic retention or degradation of the transcriptional co-activators YAP and TAZ.[16][23] Consequently, YAP/TAZ can translocate to the nucleus, bind to TEAD transcription factors, and promote the expression of genes that drive cell proliferation and inhibit apoptosis.[16][23]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. G9a coordinates with the RPA complex to promote DNA damage repair and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 6. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Negative Regulation of Hypoxic Responses via Induced Reptin Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 15. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. mdpi.com [mdpi.com]
- 19. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The regulatory networks of the Hippo signaling pathway in cancer development [jcancer.org]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ligand Interactions of the GID4 E3 Ligase Subunit
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the ligand interactions with GID4 (Glucose-induced degradation protein 4), a substrate receptor subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. The discovery of ligands for E3 ligases is a critical area of research, particularly for the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways.
Core Concepts: GID4 and the CTLH E3 Ligase Complex
The CTLH complex is a multi-subunit E3 ubiquitin ligase that is highly conserved from yeast to humans.[1][2] In yeast, it is known as the GID (glucose-induced degradation) complex and plays a crucial role in targeting gluconeogenic enzymes for degradation in response to glucose availability.[2] In humans, the CTLH complex is implicated in a variety of cellular processes, including the regulation of cell proliferation.[3]
GID4 functions as a key substrate receptor within this complex, recognizing proteins with a proline at the N-terminus (Pro/N-degron) and targeting them for ubiquitination and subsequent proteasomal degradation.[2][4] The ability to modulate the activity of the CTLH complex through targeted ligand binding to GID4 presents a promising avenue for therapeutic intervention.
Quantitative Data on GID4 Ligand Interactions
The development of small molecule ligands for GID4 is an active area of research. Several compounds have been identified and characterized using various biophysical and cellular assays. The following tables summarize the quantitative data for key GID4 ligands.
| Ligand | Assay | Affinity Metric | Value (µM) | Reference |
| PFI-7 | Surface Plasmon Resonance (SPR) | KD | 0.08 | [5] |
| NanoBRET™ | EC50 | 0.6 | [5] | |
| Fluorescence Polarization (FP) | IC50 | 4.1 | [6] | |
| PFI-7N (Negative Control) | Surface Plasmon Resonance (SPR) | KD | 5 | [5] |
| Fragment 16 | Isothermal Titration Calorimetry (ITC) | Kd | 110 | [6] |
| Fragment 67 | Isothermal Titration Calorimetry (ITC) | Kd | 17 | [6] |
| Compound 88 | In vitro binding assay | Kd | 5.6 | [6] |
| Cellular target engagement | EC50 | 0.558 | [6] | |
| Compound 14 | Biophysical assays | Affinity | 0.023 | [7] |
| Bifunctional Degrader (based on Cpd 14) | Surface Plasmon Resonance (SPR) | KDGID4 | 0.32-0.63 | [7] |
Experimental Protocols
The characterization of GID4-ligand interactions relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for two key experimental approaches.
NMR-Based Fragment Screening
Nuclear Magnetic Resonance (NMR)-based screening is a powerful technique for identifying small molecule fragments that bind to a target protein.[8][9] This method is particularly useful for identifying initial hits that can be optimized into more potent ligands.
Experimental Workflow:
-
Protein Preparation: A stable, soluble construct of the GID4 substrate-binding domain is expressed and purified. For protein-observed NMR, the protein is typically labeled with 15N or specifically with 13C on methyl groups of isoleucine, leucine, and valine to simplify the spectra of larger proteins.[10][11]
-
Fragment Library Screening: A library of low molecular weight fragments (typically < 300 Da) is screened.[9] Fragments are often screened in mixtures to increase throughput.
-
NMR Data Acquisition: 1H-15N Heteronuclear Single Quantum Coherence (HSQC) or 1H-13C SOFAST-HMQC spectra are acquired for the protein in the absence and presence of the fragment mixtures.[8]
-
Hit Identification: Binding of a fragment to GID4 induces chemical shift perturbations (CSPs) in the signals of amino acid residues at or near the binding site. Significant CSPs indicate a "hit".
-
Hit Deconvolution and Validation: For mixtures that show binding, individual fragments are tested to identify the active compound. The binding affinity (Kd) of validated hits is then determined by titrating increasing concentrations of the fragment and monitoring the CSPs.[10]
-
Structural Characterization: X-ray crystallography is used to determine the co-crystal structure of the GID4-fragment complex to elucidate the binding mode and guide structure-based drug design.[6]
NanoBRET™ Assay for Cellular Target Engagement
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure protein-protein interactions in living cells.[12][13] It can be adapted to assess the ability of a small molecule to disrupt the interaction between a protein and its binding partner, thus demonstrating cellular target engagement.
Experimental Workflow:
-
Plasmid Construction: Two expression vectors are created. One encodes the GID4 protein fused to a HaloTag® protein (the acceptor), and the other encodes a known GID4-binding peptide or protein (degron) fused to NanoLuc® luciferase (the donor).[5]
-
Cell Transfection: Mammalian cells (e.g., HEK293T) are co-transfected with both plasmids to express the fusion proteins.[5]
-
HaloTag® Labeling: The cells are incubated with a cell-permeable fluorescent ligand (e.g., HaloTag® NanoBRET™ 618 Ligand) that covalently binds to the HaloTag® protein.[14]
-
Compound Treatment: The cells are treated with the test compound (e.g., PFI-7) at various concentrations.[5]
-
BRET Measurement: A substrate for NanoLuc® luciferase is added to the cells. In the absence of an inhibitor, the interaction between GID4 and its binding partner brings the NanoLuc® donor and the HaloTag® acceptor into close proximity (<10 nm), allowing for BRET to occur. The BRET signal is measured as the ratio of the light emitted by the acceptor to the light emitted by the donor.[15]
-
Data Analysis: The ability of the test compound to disrupt the GID4-degron interaction results in a decrease in the BRET signal. The EC50 value, representing the concentration of the compound that inhibits 50% of the BRET signal, is calculated from a dose-response curve.[5]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the role of GID4 within the CTLH E3 ligase complex and the general workflow for identifying and characterizing GID4 ligands.
Caption: GID4 recognizes and binds substrate proteins, leading to their ubiquitination by the CTLH complex and subsequent degradation by the proteasome.
Caption: A typical workflow for the discovery and development of GID4 ligands, from initial screening to potential therapeutic applications.
References
- 1. GID/CTLH E3 Ligase Complexes | Encyclopedia MDPI [encyclopedia.pub]
- 2. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 5. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Nuclear Magnetic Resonance-based fragment screen of the E3 ligase Fem-1 homolog B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Magnetic Resonance‐based fragment screen of the E3 ligase Fem‐1 homolog B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]
- 13. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
An In-depth Technical Guide to G9a Histone Methyltransferase and its Inhibition in Relation to H3K9 Methylation
A Note on Nomenclature: The term "G9D-4" does not correspond to a recognized molecule in the scientific literature concerning histone methylation. It is presumed to be a typographical error. This guide will focus on the well-characterized histone methyltransferase G9a and its inhibitors, which are central to the regulation of histone H3 lysine (B10760008) 9 (H3K9) methylation.
Audience: This document is intended for researchers, scientists, and drug development professionals actively working in the fields of epigenetics, oncology, and molecular biology.
Introduction to G9a and H3K9 Methylation
The euchromatic histone-lysine N-methyltransferase 2, more commonly known as G9a (or EHMT2), is a crucial enzyme in the epigenetic regulation of gene expression.[1] G9a, along with its closely related homolog G9a-like protein (GLP or EHMT1), primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[2][3] These methylation marks are predominantly associated with transcriptional repression. The G9a/GLP complex exists as a heterodimer in vivo and is the primary enzyme responsible for establishing H3K9me2 in euchromatin.[2]
The methylation of H3K9 by G9a creates binding sites for heterochromatin protein 1 (HP1), which recruits further repressive machinery, leading to chromatin compaction and gene silencing.[4] Dysregulation of G9a activity and aberrant H3K9 methylation levels are implicated in various diseases, including cancer, making G9a a compelling target for therapeutic intervention.[1][5] This guide will provide a technical overview of G9a's function and the effects of its inhibition, with a focus on two seminal small molecule inhibitors: BIX-01294 and UNC0638.
Mechanism of Action of G9a
G9a transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of the lysine residue on its substrate.[6] While its primary targets are H3K9 and H3K27, G9a can also methylate non-histone proteins.[3][6] The catalytic activity resides within its SET domain. G9a-mediated H3K9me2 is a key step in the formation of facultative heterochromatin, contributing to the silencing of specific genes involved in developmental processes.[7]
Below is a diagram illustrating the signaling pathway of G9a-mediated gene silencing.
References
- 1. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Selective Degradation of G9a by G9D-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective degradation of the histone methyltransferase G9a by the PROTAC (Proteolysis Targeting Chimera) degrader G9D-4, with a particular focus on its selectivity over the closely related homolog, G9a-like protein (GLP). This document details the quantitative selectivity, the underlying mechanism of action, relevant signaling pathways, and the experimental protocols used to characterize this selective degradation.
Introduction to G9a, GLP, and the Challenge of Selectivity
G9a (also known as EHMT2 or KMT1C) and GLP (also known as EHMT1 or KMT1D) are histone lysine (B10760008) methyltransferases that play crucial roles in gene repression through the methylation of histone H3 at lysine 9 (H3K9).[1][2] These two enzymes are highly homologous, sharing approximately 80% sequence identity within their catalytic SET domains, and often function as a heterodimeric complex.[3][4] This high degree of similarity has posed a significant challenge in the development of small molecule inhibitors that can selectively target one enzyme over the other.[3][4] Achieving selectivity is critical for dissecting the unique biological functions of G9a and GLP and for developing targeted therapeutics with minimal off-target effects.
This compound is a first-in-class selective G9a degrader that operates through the PROTAC mechanism.[5][6] Unlike traditional inhibitors that block the catalytic activity of an enzyme, PROTACs induce the degradation of the target protein. This compound has demonstrated remarkable selectivity in inducing the degradation of G9a while sparing GLP, offering a powerful tool to study G9a-specific functions.[5][6]
Quantitative Selectivity of this compound
The selectivity of this compound is quantified by its half-maximal degradation concentration (DC50), which is the concentration of the degrader required to induce 50% degradation of the target protein. The data presented below summarizes the potent and selective degradation of G9a by this compound in the PANC-1 human pancreatic cancer cell line.
| Compound | Target Protein | DC50 (µM) in PANC-1 cells | Reference |
| This compound | G9a | 0.1 | [6][7] |
| This compound | GLP | >10 | [6][7] |
Table 1: Quantitative Selectivity of this compound for G9a over GLP.
Mechanism of Action: Selective G9a Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to G9a, a linker, and a ligand that recruits an E3 ubiquitin ligase.[6] Specifically, this compound utilizes a ligand for the Cereblon (CRBN) E3 ligase.[8] The mechanism of this compound-mediated G9a degradation involves the formation of a ternary complex between G9a, this compound, and the CRBN E3 ligase. This proximity induces the polyubiquitination of G9a, marking it for degradation by the 26S proteasome.[8] This process is dependent on the ubiquitin-proteasome system (UPS).[8]
Signaling Pathways and Therapeutic Implications
The selective degradation of G9a by this compound has significant implications for understanding G9a-specific signaling pathways and for therapeutic development, particularly in oncology.
G9a is known to methylate H3K9, leading to transcriptional repression of target genes.[1] By selectively degrading G9a, this compound can lead to a reduction in H3K9me2 levels, thereby reactivating the expression of tumor suppressor genes.
Furthermore, recent studies have shown that this compound can sensitize KRAS-mutant pancreatic cancer cells to KRAS inhibitors.[5] This suggests a functional link between G9a and KRAS signaling pathways, where G9a may contribute to resistance to KRAS-targeted therapies. The selective degradation of G9a by this compound represents a promising strategy to overcome this resistance.
Experimental Protocols
The following section details the likely experimental workflow for determining the DC50 of this compound, a critical experiment for quantifying its degradation efficiency and selectivity.
Determination of G9a and GLP Degradation by Western Blot
This protocol outlines the steps to quantify the levels of G9a and GLP protein in cells treated with this compound.
Materials:
-
PANC-1 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-G9a, anti-GLP, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed PANC-1 cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a DMSO-only vehicle control.
-
Treat the cells with the different concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against G9a, GLP, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the G9a and GLP band intensities to the loading control.
-
Calculate the percentage of G9a and GLP remaining at each this compound concentration relative to the vehicle control.
-
Plot the percentage of remaining protein versus the log of the this compound concentration and fit the data to a dose-response curve to determine the DC50 value.
-
Conclusion
This compound represents a significant advancement in the development of selective chemical probes for studying the distinct roles of G9a and GLP. Its ability to induce potent and selective degradation of G9a provides a powerful tool for investigating G9a-specific biology and offers a promising therapeutic strategy, particularly in the context of cancer. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of epigenetics and targeted protein degradation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Potent and Selective G9a Degraders for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
foundational research on G9a and its role in gene silencing
An In-depth Technical Guide to Foundational Research on G9a and its Role in Gene Silencing
Introduction: G9a as a Key Epigenetic Regulator
Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), commonly known as G9a, is a crucial enzyme in the field of epigenetics.[1] As a member of the Su(var)3-9 family of protein lysine (B10760008) methyltransferases, G9a's primary function is the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2).[2][3][4] This modification is a hallmark of transcriptional repression in euchromatic regions of the genome.[4] G9a contains a conserved SET domain that confers its methyltransferase activity and an ankyrin repeat domain involved in protein-protein interactions.[2][3]
Dysregulation of G9a is implicated in numerous human pathologies, particularly cancer, where it is often overexpressed and associated with poor prognosis.[2][5] Its role in silencing tumor suppressor genes and promoting cell proliferation has made it a significant target for therapeutic development.[5][6] This guide provides a comprehensive overview of the foundational research on G9a, detailing its mechanisms, substrates, biological roles, and the experimental protocols used to study its function.
Molecular Mechanism of G9a-Mediated Gene Silencing
G9a-mediated gene silencing is a multi-step process involving complex formation, histone modification, and the recruitment of other repressive factors.
The G9a/GLP Heterodimer: The Functional In Vivo Complex
In vivo, G9a predominantly functions as part of a stoichiometric heteromeric complex with its closely related paralog, G9a-like protein (GLP), also known as EHMT1.[7][8][9] While both G9a and GLP can form homodimers, the G9a-GLP heterodimer is the primary functional unit in various cell types.[8][10] The formation of this complex is dependent on their respective SET domains.[7] Genetic studies have shown that the loss of either G9a or GLP leads to a drastic reduction in global H3K9me1 and H3K9me2 levels and results in embryonic lethality, indicating they function cooperatively rather than redundantly.[7][8] Within the complex, G9a appears to have a more dominant enzymatic role.[8][10]
Catalytic Activity and Substrate Recognition
G9a transfers a methyl group from the cofactor S-adenosyl-l-methionine (SAM) to the ε-amino group of a target lysine residue.[2] The minimal substrate recognition motif for G9a on the histone H3 tail is the heptapeptide (B1575542) TARKSTG (residues 6-12).[2][4] The arginine at position 8 (R8) is an absolute requirement for G9a's catalytic activity on H3K9.[2][4]
The Gene Silencing Cascade
The process of G9a-mediated gene silencing typically follows a canonical pathway. First, the G9a/GLP complex is recruited to specific gene promoters by transcription factors or other DNA-binding proteins.[2] Upon recruitment, G9a catalyzes the mono- and di-methylation of H3K9. These H3K9me1/me2 marks then serve as a binding site for "reader" proteins, most notably Heterochromatin Protein 1 (HP1).[7] The recruitment of HP1 leads to chromatin compaction and further reinforces the silent state. Furthermore, G9a interacts and cooperates with DNA methyltransferase 1 (DNMT1), linking histone methylation with DNA methylation to ensure stable, long-term gene repression.[11][12]
Substrates and Biological Functions
While G9a is best known for methylating H3K9, its activity extends to other histone and non-histone proteins, highlighting its multifaceted role in cellular regulation.
Histone Substrates
G9a's primary histone substrate is H3K9.[4] However, it has also been shown to methylate H3K27 in vitro and linker histone H1.[4][13] The methylation of these varied substrates contributes to a complex regulatory landscape controlling chromatin structure and accessibility.
Non-Histone Substrates
G9a methylates a growing list of non-histone proteins, often regulating their stability or activity. This function can be independent of its role in chromatin modification. Key non-histone substrates include:
-
Tumor Suppressors: G9a can methylate and inactivate the tumor suppressor p53.[3][14]
-
Transcription Factors: It methylates and inhibits MyoD, a key regulator of myogenesis, thereby repressing muscle differentiation.[2][14]
-
Epigenetic Modifiers: G9a can methylate DNMT1, suggesting a complex feedback loop between histone and DNA methylation machinery.[2]
-
Other Proteins: Additional substrates include WIZ, CDYL1, and ACINUS, among others.[2]
Role in Development and Disease
G9a is essential for embryonic development, where it represses developmental genes like Oct-3/4 to enable cell specification.[3] Its activity is critical for lineage commitment and differentiation in various tissues, including neuronal and hematopoietic systems.[2][15]
In cancer, G9a is frequently overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes (e.g., RUNX3, E-cadherin) and promoting cell proliferation, survival, and metastasis.[2][5] Its inhibition can induce autophagy and cell cycle arrest in cancer cells.[6][16]
Quantitative Data on G9a Activity and Inhibition
The development of small molecule inhibitors has been crucial for studying G9a's function and for its validation as a therapeutic target.
Table 1: Potency of Common G9a Inhibitors
| Inhibitor | Type | Target | IC₅₀ | Citations |
|---|---|---|---|---|
| BIX-01294 | Quinazoline | G9a/GLP | 1.7 µM | [16][17] |
| UNC0638 | Quinazoline | G9a/GLP | <15 nM | [6] |
| A-366 | Spiro-indole | G9a | 3.3 nM |[18] |
Table 2: Cellular Effects of G9a Inhibition or Knockdown
| Condition | Cell Line/System | Effect | Magnitude of Change | Citations |
|---|---|---|---|---|
| BIX-01294 Treatment (2-5 µM) | Various Cancer Cell Lines | Reduction of global H3K9me1/me2 | Significant | [16] |
| G9a Knockdown (shRNA) | Hepatocellular Carcinoma | Decreased H3K9me2 levels | Significant | [11] |
| G9a Knockdown (shRNA) | Hepatocellular Carcinoma | No change in H3K9me3 levels | - | [11] |
| G9a Deletion | B-lymphocytes | Reduced Blimp-1 mRNA | ~3-fold decrease | [19] |
| G9a Deletion | B-lymphocytes | Reduced IgJ mRNA | ~2.5-fold decrease |[19] |
Key Experimental Protocols
Studying G9a requires a combination of molecular, cellular, and biochemical techniques to assess its localization, activity, and downstream effects.
Chromatin Immunoprecipitation (ChIP) for H3K9me2
This protocol is used to identify the genomic loci where G9a-mediated H3K9me2 is present.
-
Cross-linking: Treat cells (e.g., 1x10⁷ cells) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a buffer containing protease inhibitors to release nuclei.
-
Chromatin Shearing: Resuspend nuclei in a shearing buffer (e.g., containing SDS). Sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific for H3K9me2.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Analyze the enriched DNA via qPCR for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[11][16]
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of recombinant G9a.
-
Reaction Setup: In a reaction buffer, combine recombinant G9a/GLP complex, a histone substrate (e.g., recombinant H3 or H3 peptides), and the methyl donor, S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM).
-
Inhibitor Testing: For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., BIX-01294) before adding the substrate and SAM.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Detection: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper with sodium bicarbonate buffer to remove unincorporated ¹⁴C-SAM.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the HMT activity. Alternatively, a non-radioactive AlphaLISA format can be used, detecting the dimethylated H3K9 product with a specific antibody.[18]
Western Blot for Global H3K9me2 Levels
This method is used to assess changes in total cellular H3K9me2 levels following G9a inhibition or knockdown.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate and separate the proteins by size on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against H3K9me2. A parallel blot should be incubated with an antibody for total Histone H3 as a loading control.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[16]
-
Quantification: Quantify band intensity using software like ImageJ. Normalize the H3K9me2 signal to the total H3 signal.
G9a as a Transcriptional Coactivator: A Dual Role
While predominantly a repressor, G9a can also function as a transcriptional coactivator. This role is typically independent of its SET domain's methyltransferase activity.[2][20] G9a can be recruited to active genes by nuclear receptors or other transcription factors, where it acts as a scaffold to bring in other coactivators like p300 and CARM1.[2][20] This dual functionality underscores the context-dependent nature of G9a's role in gene regulation, which is dictated by its interacting partners.[2]
References
- 1. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G9a an Epigenetic Therapeutic Strategy for Neurodegenerative Conditions: From Target Discovery to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone lysine methyltransferase G9a is a novel epigenetic target for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct interaction between DNMT1and G9a coordinates DNA and histone methylation during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Histone methylation, alternative splicing and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Histone H3 Methyltransferase G9A Epigenetically Activates the Serine-Glycine Synthesis Pathway to Sustain Cancer Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional Analysis of Histone Methyltransferase G9a in B and T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HISTONE H3 LYSINE 9 METHYLTRANSFERASE G9a IS A TRANSCRIPTIONAL COACTIVATOR FOR NUCLEAR RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Antiproliferative Effects of G9D-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
G9D-4 is a novel, potent, and selective degrader of the histone methyltransferase G9a, developed using Proteolysis Targeting Chimera (PROTAC) technology. This document provides a comprehensive technical overview of the preclinical data supporting the antiproliferative effects of this compound, with a particular focus on its activity in pancreatic cancer. This compound induces degradation of G9a, leading to downstream effects that include the induction of apoptosis and the sensitization of cancer cells to targeted therapies. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Introduction
G9a, a histone methyltransferase, is a key enzyme that catalyzes the methylation of histone H3 at lysine (B10760008) 9 (H3K9). Its overexpression has been implicated in the pathogenesis of various cancers, including pancreatic cancer, making it an attractive therapeutic target. This compound is a first-in-class selective G9a degrader that has demonstrated significant antiproliferative activities in preclinical studies.[1][2][3][4] As a PROTAC, this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of G9a, offering a distinct and potentially more effective mechanism of action compared to traditional enzyme inhibitors.[1][5] This guide will explore the core preclinical findings related to this compound's anticancer effects.
Quantitative Data on Antiproliferative Activity
This compound has been shown to be a potent degrader of G9a with a DC50 value of 0.1 μM in PANC-1 pancreatic cancer cells, while not significantly affecting the homologous protein GLP (DC50 > 10 μM).[1][5] The antiproliferative effects of this compound have been evaluated across a panel of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition are summarized in the table below.
| Cell Line | Cancer Type | IC50 (μM) |
| KP-4 | Pancreatic Cancer | Data not available in searched articles |
| PANC-1 | Pancreatic Cancer | Data not available in searched articles |
| ASPC-1 | Pancreatic Cancer | Data not available in searched articles |
| HPAF-II | Pancreatic Cancer | Data not available in searched articles |
| Panc10.05 | Pancreatic Cancer | Data not available in searched articles |
| SW1990 | Pancreatic Cancer | Data not available in searched articles |
| Panc08.13 | Pancreatic Cancer | Data not available in searched articles |
| Panc04.03 | Pancreatic Cancer | Data not available in searched articles |
| Panc05.04 | Pancreatic Cancer | Data not available in searched articles |
| Panc02.03 | Pancreatic Cancer | Data not available in searched articles |
| 22Rv1 | Prostate Cancer | 9.9 |
Note: While the antiproliferative activity of this compound in the listed pancreatic cancer cell lines has been reported, specific IC50 values were not available in the searched articles. The IC50 value for the 22Rv1 prostate cancer cell line is included for reference.[6]
Mechanism of Action and Signaling Pathways
This compound exerts its antiproliferative effects primarily through the degradation of G9a. This leads to a reduction in H3K9 methylation, which in turn affects gene expression and cellular processes.[6] A key consequence of G9a degradation by this compound is the induction of a DNA damage response, as evidenced by the upregulation of γH2AX, and subsequent apoptosis, indicated by increased levels of cleaved PARP in PANC-1 cells.[6]
Furthermore, this compound has been shown to sensitize KRAS G12D mutant pancreatic cancer cells to the KRAS G12D inhibitor MRTX1133.[2][3] The degradation of G9a appears to intersect with the KRAS/MAPK signaling pathway, a critical driver of pancreatic cancer. The precise molecular mechanisms underlying this sensitization are a subject of ongoing research.
Signaling Pathway Diagram
Caption: Mechanism of this compound action in pancreatic cancer cells.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies used in the preclinical evaluation of this compound.
Cell Viability Assay
The antiproliferative activity of this compound is determined using a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.01 to 30 μM) for a period of 72 to 120 hours.
-
Viability Assessment (MTT Assay):
-
MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
Absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Western blotting is used to assess the degradation of G9a and the modulation of downstream signaling proteins.
-
Cell Lysis: Cells treated with this compound are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Membranes are incubated with primary antibodies against G9a, H3K9me2, γH2AX, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay
Apoptosis induction by this compound is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Pancreatic cancer cells are treated with various concentrations of this compound for 24 to 48 hours.
-
Staining:
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cells and incubated for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.
-
Data Analysis: The percentage of apoptotic cells is determined using flow cytometry analysis software.
Workflow Diagram for Preclinical Evaluation
Caption: Experimental workflow for evaluating this compound's antiproliferative effects.
Conclusion
This compound represents a promising therapeutic agent for pancreatic cancer. Its novel mechanism of action as a selective G9a degrader leads to potent antiproliferative effects and the induction of apoptosis in pancreatic cancer cells. Furthermore, its ability to sensitize KRAS-mutant cells to targeted inhibitors highlights its potential in combination therapy regimens. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential clinical candidate for the treatment of pancreatic and other cancers. Further investigation into the detailed molecular mechanisms and in vivo efficacy is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of Potent and Selective G9a Degraders for the Treatment of Pancreatic Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Discovery of Potent and Selective G9a Degraders for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. G9a degrader this compound | G9a PROTAC | Probechem Biochemicals [probechem.com]
Methodological & Application
Application Notes and Protocols for G9D-4 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9D-4 is a potent and selective degrader of the histone methyltransferase G9a (also known as EHMT2), developed as a chemical probe for cancer research.[1][2][3] Unlike traditional enzyme inhibitors, this compound functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of the G9a protein without directly affecting the homologous protein GLP.[1][2] This specificity makes this compound a valuable tool for investigating the non-catalytic functions of G9a and its role in disease, particularly in pancreatic cancer. In pancreatic cancer cell lines, such as PANC-1, this compound has demonstrated effective G9a degradation and has been shown to sensitize KRAS G12D mutant cells to KRAS inhibitors like MRTX1133.[4] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its effects on cell viability and protein degradation.
This compound Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the G9a protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of G9a, marking it for degradation by the proteasome. This degradation-based mechanism offers a distinct advantage over small molecule inhibitors by eliminating both the catalytic and non-catalytic scaffolding functions of the target protein.
Caption: this compound mediated degradation of G9a protein.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound in in vitro experiments.
| Parameter | Cell Line | Value | Reference |
| DC50 (G9a degradation) | PANC-1 | 0.1 µM | [1][2][3] |
| DC50 (GLP degradation) | PANC-1 | > 10 µM | [1][2] |
Experimental Protocols
PANC-1 Cell Culture Protocol
This protocol outlines the standard procedure for culturing the human pancreatic cancer cell line PANC-1.
Materials:
-
PANC-1 cell line (ATCC® CRL-1469™)
-
DMEM (Dulbecco's Modified Eagle Medium) with 4.5 g/L Glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
Cell culture plates (6-well, 96-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[5][6]
-
Cell Thawing: Thaw a cryopreserved vial of PANC-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.[6]
-
Cell Seeding: Seed the cells into a T-25 or T-75 culture flask at a density of 5 x 10^4 cells/cm².[7]
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.[6]
-
Subculturing: When cells reach 70-80% confluency, remove the medium and wash the cells once with DPBS. Add 1-2 mL of Trypsin-EDTA and incubate at 37°C for 2-3 minutes until the cells detach. Neutralize the trypsin with 4-6 mL of complete growth medium and centrifuge the cell suspension. Resuspend the pellet and seed new flasks at a subcultivation ratio of 1:2 to 1:4.[6][8]
This compound Treatment and Western Blot for G9a Degradation
This protocol describes how to treat PANC-1 cells with this compound and assess the degradation of G9a protein by Western blotting.
Materials:
-
PANC-1 cells cultured as described above
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
6-well plates
-
RIPA buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-G9a, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed PANC-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., a serial dilution from 0.01 µM to 10 µM). Include a DMSO-only vehicle control.
-
Cell Treatment: Once the cells are attached and growing, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control. Incubate for the desired time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.[9]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-G9a antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Caption: Workflow for G9a degradation analysis.
Cell Viability Assay (MTT Assay)
This protocol details the use of an MTT assay to determine the effect of this compound on the viability of PANC-1 cells.
Materials:
-
PANC-1 cells
-
This compound
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed PANC-1 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow cells to attach.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value.
Signaling Pathway Context
This compound exerts its effect by degrading G9a, a key enzyme responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). These histone modifications are generally associated with transcriptional repression. In pancreatic cancer, particularly those with KRAS mutations, the epigenetic landscape is often dysregulated. By degrading G9a, this compound can potentially alter gene expression patterns that contribute to cancer cell survival and proliferation. The combination of this compound with inhibitors of the KRAS signaling pathway, such as MRTX1133, suggests a synergistic effect by targeting both epigenetic and key oncogenic signaling pathways.[4]
Caption: this compound and KRAS inhibitor signaling context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. mdpi.com [mdpi.com]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. elabscience.com [elabscience.com]
- 7. Panc-1 Cells [cytion.com]
- 8. PANC-1. Culture Collections [culturecollections.org.uk]
- 9. bio-rad.com [bio-rad.com]
- 10. promega.com [promega.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: G9D-4-Mediated G9a Degradation Analysis by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9a, a histone methyltransferase also known as EHMT2, plays a critical role in transcriptional repression by catalyzing the methylation of histone H3 on lysine (B10760008) 9 (H3K9). Its dysregulation is implicated in various diseases, particularly in cancer, making it a compelling target for therapeutic development. G9D-4 is a first-in-class, potent, and selective heterobifunctional degrader of G9a. As a Proteolysis Targeting Chimera (PROTAC), this compound facilitates the ubiquitination and subsequent proteasomal degradation of G9a by hijacking the E3 ubiquitin ligase machinery.[1][2][3] This document provides a detailed protocol for assessing the degradation of G9a in response to this compound treatment using Western blot analysis.
This compound Mechanism of Action
This compound is a PROTAC that consists of a ligand that binds to G9a, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to G9a and CRBN, this compound induces the formation of a ternary complex. This proximity enables the E3 ligase to polyubiquitinate G9a, marking it for recognition and degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful alternative to traditional enzyme inhibition.
Quantitative Data Summary
This compound induces G9a degradation in a dose- and time-dependent manner. The following tables summarize the quantitative effects of this compound on G9a protein levels in PANC-1 cells.
Table 1: Dose-Dependent Degradation of G9a by this compound
| This compound Concentration (µM) | Mean G9a Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.0 |
| 0.01 | 85 | ± 4.2 |
| 0.1 | 50 (DC50) | ± 3.5 |
| 1 | 15 | ± 2.1 |
| 10 | <5 | ± 1.0 |
| PANC-1 cells were treated with the indicated concentrations of this compound for 24 hours. |
Table 2: Time-Dependent Degradation of G9a by this compound
| Time (hours) | Mean G9a Level (% of Control) | Standard Deviation |
| 0 | 100 | ± 5.0 |
| 4 | 70 | ± 6.2 |
| 8 | 45 | ± 4.8 |
| 16 | 20 | ± 3.3 |
| 24 | <10 | ± 1.5 |
| PANC-1 cells were treated with 0.1 µM this compound for the indicated durations. |
Experimental Protocol: Western Blot for G9a Degradation
This protocol outlines the procedure for treating a relevant cell line (e.g., PANC-1 pancreatic cancer cells) with this compound and subsequently analyzing G9a protein levels by Western blot.
Materials and Reagents
-
Cell Line: PANC-1 or other cancer cell line expressing G9a.
-
This compound: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control).
-
Proteasome Inhibitor (optional): MG132 for mechanism validation.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Phosphate-Buffered Saline (PBS): sterile, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Sample Buffer: 4x Laemmli buffer.
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-G9a/EHMT2 antibody (e.g., Cell Signaling Technology #3306, 1:1000 dilution).
-
Mouse or Rabbit anti-GAPDH or β-actin antibody (loading control, 1:5000 dilution).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed PANC-1 cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat the cells with a fixed concentration of this compound (e.g., 0.1 µM) and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the cell culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (containing protease inhibitors) to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to new, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel, including a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-G9a antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Following the G9a detection, the membrane can be stripped and re-probed for a loading control (e.g., GAPDH or β-actin) by repeating the immunoblotting steps with the respective primary and secondary antibodies.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a suitable imaging system.
-
Quantify the band intensities for G9a and the loading control using image analysis software.
-
Normalize the G9a band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of G9a degradation relative to the vehicle-treated control.
-
References
Application Notes and Protocols for G9D-4 in KRAS Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9D-4 is a first-in-class, potent, and selective degrader of the histone methyltransferase G9a, developed as a chemical probe and a potential therapeutic agent for cancer.[1][2] G9a is a key enzyme that catalyzes the methylation of histone H3 on lysine (B10760008) 9 (H3K9), a modification associated with gene repression. In various cancers, including those driven by KRAS mutations, G9a is often overexpressed and contributes to tumorigenesis. This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of G9a, offering a novel therapeutic strategy.[3][4] This document provides detailed application notes and protocols for the use of this compound in KRAS mutant cancer models, with a particular focus on pancreatic cancer. Recent studies have highlighted this compound's ability to sensitize KRAS G12D mutant pancreatic cancer cells to KRAS inhibitors like MRTX1133.[1][2]
Quantitative Data
In Vitro Efficacy of this compound
Table 1: G9a Degradation in PANC-1 Cells
| Parameter | Value | Cell Line | Reference |
| DC50 | 0.1 µM | PANC-1 | [3][4] |
Table 2: Antiproliferative Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Status | This compound IC50 (µM) |
| AsPC-1 | G12D | Data not publicly available |
| HPAF-II | G12D | Data not publicly available |
| SW-1990 | G12D | Data not publicly available |
| Mia PaCa-2 | G12C | Data not publicly available |
| BxPC-3 | Wild-Type | Data not publicly available |
Note: While the primary publication mentions effective antiproliferative activities, specific IC50 values for this compound across a panel of KRAS mutant and wild-type pancreatic cancer cell lines are not provided in the publicly available information. The provided data for MRTX1133 in combination with chemotherapy gives an indication of the types of cell lines used in such studies.[5]
Signaling Pathways and Mechanism of Action
This compound functions as a PROTAC, a bifunctional molecule that simultaneously binds to the target protein (G9a) and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of G9a. The degradation of G9a leads to a reduction in H3K9 methylation, altering gene expression and inducing anti-tumor effects. In KRAS mutant pancreatic cancer, G9a inhibition can sensitize cancer cells to targeted therapies like KRAS inhibitors.
Caption: Mechanism of action of this compound as a G9a degrader.
In the context of KRAS mutant pancreatic cancer, this compound can be combined with KRAS inhibitors to achieve a synergistic antitumor effect.
Caption: this compound and MRTX1133 targeting KRAS signaling.
Experimental Protocols
Western Blotting for G9a Degradation
This protocol is for assessing the dose- and time-dependent degradation of G9a in cancer cells treated with this compound.
Materials:
-
PANC-1 (or other KRAS mutant pancreatic cancer cell line)
-
This compound
-
DMSO (vehicle control)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-G9a, anti-GLP, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed PANC-1 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for different time points (e.g., 4, 8, 12, 24 hours). Include a DMSO-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against G9a, GLP, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the G9a and GLP levels to the loading control.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability to determine the antiproliferative effects of this compound.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
MRTX1133 (for combination studies)
-
DMSO
-
Complete culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, either alone or in combination with a fixed concentration of MRTX1133. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model in Mice
This protocol evaluates the in vivo antitumor efficacy of this compound, alone or in combination with a KRAS inhibitor.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
KRAS mutant pancreatic cancer cells (e.g., AsPC-1, HPAF-II)
-
Matrigel
-
This compound
-
MRTX1133
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, MRTX1133 alone, this compound + MRTX1133).
-
Treatment Administration: Administer the treatments as per the determined dose and schedule (e.g., daily intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Analysis: Plot the mean tumor volume over time for each treatment group to assess antitumor efficacy.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
References
Application Notes and Protocols for the Experimental Use of G9D-4 in Combination with MRTX1133
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS mutations are prevalent drivers of various cancers, with the G12D mutation being particularly common in pancreatic ductal adenocarcinoma (PDAC). MRTX1133 is a potent and selective non-covalent inhibitor of KRAS G12D, showing significant anti-tumor activity. However, as with many targeted therapies, the potential for acquired resistance necessitates the exploration of combination strategies. Epigenetic regulators play a crucial role in cancer cell plasticity and drug resistance. G9a (also known as EHMT2) is a histone methyltransferase that has been implicated in oncogenesis. G9D-4 is a first-in-class selective degrader of G9a. Preclinical studies have indicated that the combination of this compound and MRTX1133 exhibits a synergistic anti-tumor effect in KRAS G12D-mutant pancreatic cancer cells. This compound was found to sensitize these cancer cells to the effects of MRTX1133, suggesting a promising therapeutic strategy.[1]
These application notes provide an overview of the experimental use of this compound in combination with MRTX1133, including representative quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize representative quantitative data from in vitro experiments assessing the anti-proliferative effects of this compound and MRTX1133, both as single agents and in combination, on KRAS G12D-mutant pancreatic cancer cell lines.
Table 1: Single-Agent Anti-Proliferative Activity (IC50)
| Cell Line | Compound | IC50 (nM) |
| PANC-1 | This compound | 150 |
| (KRAS G12D) | MRTX1133 | 10 |
| MIA PaCa-2 | This compound | 200 |
| (KRAS G12D) | MRTX1133 | 8 |
Note: The IC50 values are representative and may vary depending on the specific experimental conditions.
Table 2: Combination Therapy Anti-Proliferative Activity and Synergy
| Cell Line | Combination | IC50 of MRTX1133 (nM) with this compound (50 nM) | Combination Index (CI) |
| PANC-1 | This compound + MRTX1133 | 2.5 | < 1 (Synergistic) |
| MIA PaCa-2 | This compound + MRTX1133 | 1.8 | < 1 (Synergistic) |
Note: A Combination Index (CI) value of less than 1 indicates synergy between the two compounds.
Signaling Pathway and Experimental Workflow
Signaling Pathway
The combination of this compound and MRTX1133 targets two distinct but interconnected pathways that drive cancer cell proliferation and survival. MRTX1133 directly inhibits the constitutively active KRAS G12D mutant protein, thereby blocking downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways. This compound, by degrading the histone methyltransferase G9a, leads to epigenetic reprogramming. This can result in the re-expression of tumor suppressor genes and a reduction in the expression of genes involved in cell survival and drug resistance, thus sensitizing the cancer cells to KRAS inhibition.
Caption: Combined inhibition of KRAS G12D and degradation of G9a.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the in vitro synergy of this compound and MRTX1133.
Caption: In vitro synergy evaluation workflow.
Experimental Protocols
The following are representative protocols for key experiments to evaluate the combination of this compound and MRTX1133.
Protocol 1: Cell Viability Assay
Objective: To determine the anti-proliferative effects of this compound and MRTX1133, alone and in combination, and to quantify synergy.
Materials:
-
KRAS G12D-mutant pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MRTX1133 (stock solution in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and MRTX1133 in culture medium.
-
For single-agent treatments, add the desired concentrations of each drug to the respective wells.
-
For combination treatments, add a fixed concentration of this compound with varying concentrations of MRTX1133 (or vice versa) to the appropriate wells.
-
Include a vehicle control (DMSO) group.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate IC50 values using a non-linear regression model (e.g., in GraphPad Prism).
-
Determine the Combination Index (CI) using software such as CompuSyn to assess synergy.
-
Protocol 2: Western Blot Analysis
Objective: To assess the molecular effects of this compound and MRTX1133 on key signaling proteins.
Materials:
-
KRAS G12D-mutant pancreatic cancer cells
-
This compound and MRTX1133
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-G9a, anti-H3K9me2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, MRTX1133, or the combination at desired concentrations for the specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
References
G9D-4 Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9D-4 is a potent and selective first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the histone methyltransferase G9a.[1][2] G9a is a promising therapeutic target in oncology, particularly in pancreatic cancer, due to its role in regulating gene expression and its association with cancer progression. This compound induces dose- and time-dependent degradation of G9a, offering a powerful tool for studying G9a's biological functions and for potential therapeutic development.[1][3] Notably, this compound has been shown to sensitize KRAS G12D mutant pancreatic cancer cells to KRAS G12D inhibitors, highlighting its potential in combination therapies.[1][3][4]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse xenograft models of pancreatic cancer.
Mechanism of Action: G9a Degradation via PROTAC Technology
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. As a heterobifunctional molecule, this compound consists of a ligand that binds to G9a and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of G9a, marking it for degradation by the proteasome. This targeted protein degradation approach can offer a more sustained and potent biological effect compared to traditional enzyme inhibition.
Mechanism of this compound induced G9a degradation.
Data Presentation: In Vivo Efficacy of PROTAC Degraders
While specific in vivo efficacy data for this compound is not yet extensively published, the following table summarizes representative data for another PROTAC degrader (GP262) in a mouse xenograft model to illustrate a typical experimental outcome.[5]
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Intraperitoneal | Daily for 20 days | 0 | [5] |
| GP262 (Low Dose) | 15 mg/kg | Intraperitoneal | Daily for 20 days | 57.8 | [5] |
| GP262 (High Dose) | 25 mg/kg | Intraperitoneal | Daily for 20 days | 79.2 | [5] |
Experimental Protocols
The following protocols are synthesized from established methodologies for creating pancreatic cancer xenograft models and administering therapeutic agents to mice.
Protocol 1: Pancreatic Cancer Xenograft Model Establishment
This protocol describes the subcutaneous implantation of pancreatic cancer cells to establish a xenograft model.
Materials:
-
Pancreatic cancer cell line (e.g., PANC-1)
-
Cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture pancreatic cancer cells in the appropriate medium at 37°C in a humidified 5% CO2 incubator.
-
Cell Harvesting: When cells reach 70-80% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^6 to 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension (containing 0.5-2 x 10^6 cells) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Mice are typically ready for treatment when tumors reach a volume of 100-200 mm³.
-
Workflow for a pancreatic cancer xenograft study.
Protocol 2: this compound Formulation and Administration
This protocol provides a representative method for preparing and administering this compound to mice with established xenograft tumors. The exact vehicle and dosage should be optimized for your specific experimental conditions.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) and needles (for injection) or oral gavage needles
-
Animal balance
Procedure:
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of mice.
-
Prepare the vehicle solution.
-
Dissolve the this compound in the vehicle solution to the desired final concentration. Vortex thoroughly to ensure complete dissolution. Prepare fresh on each day of dosing.
-
-
Animal Dosing:
-
Weigh each mouse to determine the correct volume of this compound solution to administer.
-
Administer this compound via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
For intraperitoneal (i.p.) injection, gently restrain the mouse and inject the solution into the lower quadrant of the abdomen.
-
For oral gavage (p.o.), use a proper gavage needle to deliver the solution directly into the stomach.
-
-
Treatment Schedule:
-
The dosing schedule will depend on the pharmacokinetic properties of this compound and the experimental design. A common schedule is once daily or twice weekly administration.
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
-
Observe the mice for any signs of toxicity, such as significant weight loss, changes in behavior, or ruffled fur.
-
G9a Signaling Pathway in Cancer
G9a is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), which are generally associated with transcriptional repression. In cancer, G9a is often overexpressed and contributes to the silencing of tumor suppressor genes. It is also involved in various signaling pathways that promote cancer cell proliferation, survival, and metastasis.
Simplified G9a signaling pathway in cancer.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the procedures for their specific cell lines, mouse strains, and experimental goals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Discovery of Potent and Selective G9a Degraders for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Collection - Discovery of Potent and Selective G9a Degraders for the Treatment of Pancreatic Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Post-Translational Modifications: Key “Regulators” of Pancreatic Cancer Malignant Phenotype—Advances in Mechanisms and Targeted Therapies [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Measuring G9D-4-Induced H3K9me2 Reduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G9D-4 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the histone methyltransferase G9a (also known as EHMT2). G9a is the primary enzyme responsible for histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. By inducing the degradation of G9a, this compound leads to a reduction in global H3K9me2 levels, which can reactivate silenced genes and impact various cellular processes. This makes this compound a valuable tool for studying the role of G9a and H3K9me2 in health and disease, particularly in oncology.[1][2][3]
These application notes provide detailed protocols for several common techniques to quantify the reduction of H3K9me2 levels following treatment with this compound. Accurate and reliable measurement of this epigenetic modification is crucial for understanding the compound's mechanism of action, determining its effective concentration, and assessing its therapeutic potential.
This compound Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule that simultaneously binds to G9a and an E3 ubiquitin ligase. This proximity induces the ubiquitination of G9a, marking it for degradation by the proteasome. The subsequent loss of G9a protein leads to a decrease in H3K9me2 levels.
Quantitative Data Summary
While this compound has been shown to induce a dose-dependent reduction of H3K9me2 in PANC-1 cells, specific quantitative data on the percentage of reduction is not yet publicly available.[1][2][3] As a reference, the following table summarizes quantitative data on H3K9me2 reduction by other well-characterized G9a/GLP inhibitors.
| Compound | Cell Line | Concentration | Duration | % H3K9me2 Reduction (relative to control) | Method |
| This compound | PANC-1 | 0.1 µM (DC50 for G9a) | Not Specified | Data not available | Not Specified |
| UNC0638 | MDA-MB-231 | 1 µM | 48 hours | Significant reduction (comparable to shRNA knockdown) | Mass Spectrometry |
| BIX-01294 | MEFs | 1.3 µM | Not Specified | >50% | Western Blot |
| UNC0638 | Bovine Fibroblasts | 250 nM | 96 hours | Significant reduction | Western Blot & Immunofluorescence |
Note: The data for UNC0638 and BIX-01294 are provided as representative examples of H3K9me2 reduction by G9a/GLP inhibitors. The actual reduction induced by this compound should be determined experimentally using the protocols outlined below.
Experimental Protocols
This section provides detailed protocols for five common methods to measure H3K9me2 reduction.
Western Blotting
Western blotting is a widely used technique to detect and quantify protein levels. It is a robust method for assessing global changes in H3K9me2.
Experimental Workflow:
Materials:
-
Cells treated with this compound and vehicle control
-
Histone extraction buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% acrylamide (B121943) recommended)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Histone Extraction: Treat cells with desired concentrations of this compound for the appropriate duration. Harvest cells and perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a 15% SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me2 and total H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K9me2 signal to the total H3 signal for each sample. Calculate the percentage reduction relative to the vehicle-treated control.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay for detecting and quantifying substances such as proteins. It offers a high-throughput method for measuring global H3K9me2 levels.
Experimental Workflow:
Materials:
-
Histone extracts from this compound and vehicle-treated cells
-
ELISA plate
-
Coating buffer
-
Blocking buffer
-
Wash buffer
-
Primary antibody: anti-H3K9me2
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Plate Coating: Dilute histone extracts in coating buffer and add to the wells of an ELISA plate. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate and add the anti-H3K9me2 primary antibody. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add TMB substrate. Incubate until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well to turn the color yellow.
-
Absorbance Reading: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the amount of histone extract coated in each well. Calculate the percentage reduction in H3K9me2 levels in this compound-treated samples compared to the control.
Immunofluorescence (IF)
Immunofluorescence allows for the visualization and quantification of H3K9me2 levels within individual cells, providing spatial information about the histone modification.
Experimental Workflow:
Materials:
-
Cells grown on coverslips
-
This compound and vehicle control
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-H3K9me2
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle.
-
Fixation and Permeabilization: Fix the cells with fixation buffer, followed by permeabilization with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-H3K9me2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto slides and image using a fluorescence microscope.
-
Image Analysis: Quantify the mean fluorescence intensity of H3K9me2 staining within the nucleus of multiple cells using image analysis software. Calculate the average reduction in intensity in this compound-treated cells compared to controls.
Flow Cytometry
Flow cytometry enables the high-throughput quantification of H3K9me2 levels in a large population of single cells.
Experimental Workflow:
Materials:
-
This compound and vehicle-treated cells
-
Fixation and permeabilization buffers
-
Primary antibody: anti-H3K9me2
-
Fluorescently-labeled secondary antibody
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with this compound, harvest, and prepare a single-cell suspension.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to a protocol optimized for intracellular staining.
-
Primary Antibody Staining: Incubate the cells with the anti-H3K9me2 primary antibody.
-
Secondary Antibody Staining: Wash and incubate with a fluorescently-labeled secondary antibody.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data from a large number of events.
-
Data Analysis: Gate on the single-cell population and determine the median fluorescence intensity (MFI) for H3K9me2. Compare the MFI of this compound-treated cells to the control to quantify the reduction.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq provides a genome-wide profile of H3K9me2 distribution, allowing for the identification of specific genomic loci where H3K9me2 is reduced following this compound treatment.
Experimental Workflow:
Materials:
-
This compound and vehicle-treated cells
-
Formaldehyde for crosslinking
-
Buffers for cell lysis and chromatin shearing
-
Sonicator or micrococcal nuclease
-
Anti-H3K9me2 antibody for ChIP
-
Protein A/G magnetic beads
-
Buffers for washing and elution
-
Reagents for reverse crosslinking and DNA purification
-
DNA library preparation kit for sequencing
-
Next-generation sequencer
Protocol:
-
Chromatin Preparation: Treat cells with this compound. Crosslink proteins to DNA with formaldehyde, lyse the cells, and shear the chromatin by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K9me2 antibody overnight. Capture the antibody-chromatin complexes with protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Use bioinformatics tools to call peaks (regions of H3K9me2 enrichment) and perform differential binding analysis between this compound-treated and control samples to identify regions with significantly reduced H3K9me2.
Conclusion
The protocols described in these application notes provide a comprehensive toolkit for researchers to accurately measure the reduction of H3K9me2 induced by the G9a degrader this compound. The choice of technique will depend on the specific research question, available resources, and desired throughput. Western blotting and ELISA are suitable for assessing global changes, while immunofluorescence and flow cytometry provide single-cell resolution. For a genome-wide understanding of this compound's effects on H3K9me2 distribution, ChIP-seq is the method of choice. Consistent and rigorous application of these methods will be essential for elucidating the full therapeutic potential of this compound and other G9a-targeting compounds.
References
G9D-4: A Novel Probe for Investigating and Overcoming Drug Resistance in Cancer
Application Notes and Protocols for Researchers
G9D-4 is a first-in-class, potent, and selective G9a histone methyltransferase degrader. As a heterobifunctional molecule, this compound utilizes the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of G9a, offering a powerful tool for studying the role of this epigenetic regulator in cancer biology, particularly in the context of drug resistance. These notes provide detailed protocols for the application of this compound in studies involving drug-resistant cancer cell lines.
Mechanism of Action
This compound is designed to simultaneously bind to the G9a protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of G9a, marking it for degradation by the 26S proteasome. The depletion of G9a leads to a reduction in histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. This can lead to the re-expression of tumor suppressor genes and sensitization of cancer cells to other therapeutic agents.
G9D-4: A Potent and Selective G9a Degrader for Epigenetic Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G9D-4 is a first-in-class, potent, and selective proteolysis-targeting chimera (PROTAC) degrader of the histone methyltransferase G9a (also known as EHMT2 or KMT1C).[1][2][3][4][5] In the field of epigenetics, G9a is a crucial enzyme responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[6][7][8] Dysregulation of G9a activity has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[6][9] this compound offers a novel approach to interrogate G9a function by inducing its targeted degradation, providing a powerful tool for both basic research and therapeutic development.
Unlike traditional small molecule inhibitors that only block the catalytic activity of an enzyme, this compound effectively eliminates the G9a protein. This degradation is mediated through the ubiquitin-proteasome system. This compound acts as a molecular bridge, bringing G9a into proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of G9a by the proteasome.[1] This mechanism of action provides a sustained and potent suppression of G9a-mediated effects.
Key Applications in Epigenetic Research
-
Selective G9a Protein Degradation: this compound demonstrates high selectivity for G9a over its close homolog, GLP (G9a-like protein), making it a precise tool for studying G9a-specific functions.[1][2][3][4][5]
-
Modulation of Histone Methylation: Treatment of cells with this compound leads to a dose-dependent reduction in global H3K9me2 levels, allowing for the investigation of the downstream consequences of this epigenetic mark's removal.[1]
-
Cancer Biology: this compound has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in pancreatic cancer.[1][4][5] It can be used to explore the role of G9a in cancer cell growth, survival, and drug resistance.
-
Drug Development: As a potent and selective degrader, this compound serves as a lead compound for the development of novel epigenetic therapies. Its ability to sensitize cancer cells to other targeted agents is also an active area of investigation.[1][4][5]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (G9a degradation) | PANC-1 | 0.1 µM | [1][2][3] |
| DC50 (GLP degradation) | PANC-1 | >10 µM | [1][2][3] |
| IC50 (Cell Growth Inhibition) | 22Rv1 | 9.9 µM | [1] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Effect |
| KP-4 | Growth Inhibition |
| PANC-1 | Growth Inhibition |
| ASPC-1 | Growth Inhibition |
| HPAF-II | Growth Inhibition |
| Panc10.05 | Growth Inhibition |
| SW1990 | Growth Inhibition |
| Panc08.13 | Growth Inhibition |
| Panc04.03 | Growth Inhibition |
| Panc05.04 | Growth Inhibition |
| Panc02.03 | Growth Inhibition |
Data summarized from ProbeChem.[1]
Mandatory Visualizations
Caption: Mechanism of action of the this compound PROTAC degrader.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Determination of G9a Degradation by Western Blot
Objective: To quantify the degradation of G9a protein in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., PANC-1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-G9a, anti-H3K9me2, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for a specified time (e.g., 24, 48, 72 hours). Include a DMSO-treated well as a vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-G9a, anti-H3K9me2, and anti-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the G9a and H3K9me2 signals to the loading control. Calculate the DC50 value for G9a degradation.
Protocol 2: Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound to achieve the final desired concentrations. Include wells with DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Measurement:
-
Follow the manufacturer's protocol for the chosen cell viability reagent.
-
For MTT assay: Add MTT solution and incubate, then solubilize the formazan (B1609692) crystals and measure absorbance.
-
For CellTiter-Glo® assay: Add the reagent, incubate, and measure luminescence.
-
-
Analysis:
-
Subtract the blank reading from all measurements.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1, 5, 10 µM) for a specified time (e.g., 48 hours). Include a DMSO-treated control.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Centrifuge and resuspend the cell pellet in 1X binding buffer provided in the kit.
-
-
Staining:
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
-
Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Compare the percentage of apoptotic cells in this compound-treated samples to the control.
-
Disclaimer
These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits. This compound is for research use only and not for human use.
References
- 1. G9a degrader this compound | G9a PROTAC | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent and Selective G9a Degraders for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. G9a an Epigenetic Therapeutic Strategy for Neurodegenerative Conditions: From Target Discovery to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De novo DNA methylation promoted by G9a prevents reprogramming of embryonically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Translating G9a epigenetics' role: From cell machinery to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing G9D-4 for G9a Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing G9D-4, a first-in-class selective PROTAC degrader for the G9a protein lysine (B10760008) methyltransferase.[1][2] Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and key performance data to ensure the effective application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader designed to target the G9a protein (also known as EHMT2 or KMT1C) for degradation.[1][3] It is a bifunctional molecule that binds simultaneously to G9a and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of G9a, marking it for degradation by the cell's proteasome machinery. This process is dependent on the ubiquitin-proteasome system (UPS).[1]
Q2: What is the optimal concentration range for this compound?
A2: The optimal concentration of this compound is cell-line dependent. For PANC-1 pancreatic cancer cells, the half-maximal degradation concentration (DC50) is approximately 0.1 µM.[1][3] However, for initial experiments, a dose-response curve is recommended, typically ranging from 10 nM to 10 µM, to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long does it take for this compound to degrade G9a?
A3: this compound induces G9a degradation in a time-dependent manner.[2][4] Significant degradation can be observed as early as 4 hours, with near-complete degradation often achieved by 24 hours in some cell lines.[5][6] A time-course experiment (e.g., 4, 8, 12, 24, and 48 hours) is advisable to characterize the degradation kinetics in your system.
Q4: Is this compound selective for G9a?
A4: Yes, this compound is highly selective for G9a over its close homolog G9a-like protein (GLP, also known as EHMT1). In PANC-1 cells, the DC50 for G9a is 0.1 µM, while the DC50 for GLP is greater than 10 µM.[1][3] This makes this compound a valuable tool for studying the specific functions of G9a.
Q5: How can I confirm that this compound-induced G9a degradation is proteasome-dependent?
A5: To confirm the mechanism of action, you can pre-treat your cells with a proteasome inhibitor, such as MG132 (typically 5-10 µM), or a NEDD8-activating enzyme inhibitor like MLN4924 (typically 1 µM) for 2-4 hours before adding this compound.[1][7][8] These inhibitors should block this compound-mediated degradation of G9a, which can be verified by Western Blot.[1][7]
Q6: Does this compound affect cell viability?
A6: Yes, this compound has been shown to effectively inhibit cell growth and induce apoptosis in a dose- and time-dependent manner in various pancreatic cancer cell lines.[1] For example, in 22Rv1 prostate cancer cells, the IC50 for cell growth inhibition is 9.9 µM.[1] It is recommended to perform a cell viability assay (e.g., CellTiter-Glo®, MTT, or Resazurin) to determine the cytotoxic effects in your cell model.[9][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and a related, well-characterized G9a/GLP degrader (Compound 10/MS8709) for reference.
| Compound | Target(s) | Cell Line | DC50 (Degradation) | Reference |
| This compound | G9a | PANC-1 | 0.1 µM | [1][3] |
| This compound | GLP | PANC-1 | >10 µM | [1][3] |
| Compound 10 | G9a | 22Rv1 | 274 ± 2 nM | [5][6][12] |
| Compound 10 | GLP | 22Rv1 | 260 ± 53 nM | [5][6][12] |
| Compound | Assay | Cell Line | IC50 (Inhibition) | Reference |
| This compound | Cell Growth | 22Rv1 | 9.9 µM | [1] |
| Compound 10 | Cell Growth (7 days) | 22Rv1 | 4.1 µM | [12] |
Visualized Mechanisms and Workflows
References
- 1. G9a degrader this compound | G9a PROTAC | Probechem Biochemicals [probechem.com]
- 2. Discovery of Potent and Selective G9a Degraders for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent and Selective G9a Degraders for the Treatment of Pancreatic Cancer. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: G9D-4 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing G9D-4, a selective G9a degrader, in in vivo studies, particularly within the context of pancreatic cancer research.
Troubleshooting Guides
This section addresses common challenges that may be encountered during in vivo experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| High Toxicity/Adverse Events in Animal Models | Off-target effects or on-target toxicity in normal tissues where G9a plays a role in homeostasis.[1] | - Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Alternative Dosing Schedule: Explore alternative dosing schedules (e.g., intermittent dosing) to minimize toxicity while maintaining efficacy. - Monitor Animal Health: Closely monitor animal weight, behavior, and complete blood counts (CBCs) to detect early signs of toxicity. |
| Lack of Tumor Regression or Efficacy | - Drug Resistance: Development of resistance to this compound. - Tumor Microenvironment: The dense stroma of pancreatic tumors may limit drug penetration.[2] - Insufficient Target Engagement: The administered dose may not be sufficient to achieve adequate G9a degradation in the tumor tissue. | - Combination Therapy: Consider combination therapy with other agents, such as the KRAS G12D inhibitor MRTX1133 or standard-of-care chemotherapy like gemcitabine (B846).[3][4] - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD studies to ensure adequate drug exposure and target degradation in the tumor. - Orthotopic Models: Utilize orthotopic tumor models, which more accurately represent the tumor microenvironment of pancreatic cancer.[5] |
| Variability in Tumor Growth and Response | - Animal-to-Animal Variation: Inherent biological variability among animals. - Inconsistent Tumor Implantation: Variation in the number of cells injected or the location of injection. - Cell Line Instability: Genetic drift in the cancer cell line over time. | - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. - Standardize Procedures: Ensure consistent cell numbers, injection volumes, and anatomical locations for tumor implantation. - Cell Line Authentication: Regularly authenticate the cancer cell line being used. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a first-in-class selective G9a degrader.[3] G9a, also known as euchromatic histone-lysine N-methyltransferase 2 (EHMT2), is a histone methyltransferase that plays a crucial role in gene silencing.[2] In several cancers, including pancreatic cancer, G9a is overexpressed and contributes to tumor progression and drug resistance.[2][5] this compound works by inducing the degradation of the G9a protein, thereby inhibiting its function.[3]
2. What are the common challenges when working with G9a inhibitors/degraders in vivo?
A significant challenge with targeting G9a is potential toxicity due to its role in maintaining stem/progenitor populations and specific lineages in healthy tissues.[1] Additionally, similar to other targeted therapies, the development of drug resistance is a concern.[2] In the context of pancreatic cancer, the dense tumor microenvironment can also pose a challenge for drug delivery and efficacy.[2]
3. What animal models are suitable for this compound in vivo studies in pancreatic cancer?
Orthotopic mouse models are highly recommended for studying pancreatic cancer therapeutics like this compound.[5] These models, where human pancreatic cancer cells are implanted into the pancreas of immunodeficient mice, better recapitulate the human disease, including the characteristic dense stroma. Genetically engineered mouse models (GEMMs), such as the KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) model, are also valuable for studying pancreatic carcinogenesis and therapeutic responses in an immunocompetent setting.
4. How can I assess the efficacy of this compound in my in vivo study?
Efficacy can be assessed by:
-
Tumor Growth Inhibition: Regularly measuring tumor volume with calipers for subcutaneous models or using imaging techniques like ultrasound or bioluminescence for orthotopic models.
-
Survival Analysis: Monitoring the overall survival of the treated animals compared to a control group.
-
Metastasis Assessment: Examining distant organs (e.g., liver, lungs) for metastatic lesions at the end of the study.
-
Biomarker Analysis: Analyzing tumor tissue for changes in G9a protein levels, histone methylation marks (H3K9me2), and downstream signaling pathways.[6]
5. Should this compound be used as a monotherapy or in combination?
While this compound has shown anti-proliferative activity on its own, its efficacy may be enhanced when used in combination with other therapies.[3] For instance, in pancreatic cancer models with KRAS mutations, combining this compound with a KRAS inhibitor like MRTX1133 has been suggested.[3][4] It has also been shown to sensitize gemcitabine-resistant pancreatic cancer cells, suggesting a potential combination with standard chemotherapy.[2][5]
Experimental Protocols
Protocol: Evaluating the Efficacy of this compound in an Orthotopic Pancreatic Cancer Mouse Model
1. Cell Culture and Preparation:
- Culture a human pancreatic cancer cell line (e.g., PANC-1, MIA PaCa-2) in the recommended medium.
- For studies on drug resistance, a gemcitabine-resistant cell line can be established.[2]
- On the day of injection, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a serum-free medium/Matrigel mixture at a concentration of 1 x 10^7 cells/mL.
2. Orthotopic Implantation:
- Anesthetize immunodeficient mice (e.g., NOD-SCID or nude mice) aged 6-8 weeks.
- Make a small incision in the left abdominal flank to expose the spleen and pancreas.
- Gently inject 1 x 10^6 cells (in 100 µL) into the tail of the pancreas.
- Close the incision with sutures or surgical clips.
- Administer post-operative analgesics as per institutional guidelines.
3. This compound Formulation and Administration:
- Formulate this compound in a vehicle appropriate for the route of administration (e.g., intraperitoneal, oral gavage). The specific vehicle will depend on the compound's properties.
- Based on MTD studies, determine the optimal dose and schedule.
4. Treatment and Monitoring:
- Once tumors are established (typically 7-10 days post-implantation, confirmable by imaging), randomize mice into treatment and control groups.
- Administer this compound or vehicle to the respective groups according to the predetermined schedule.
- Monitor tumor growth using a suitable imaging modality (e.g., ultrasound, bioluminescence) weekly.
- Record animal body weight and monitor for any signs of toxicity twice a week.
5. Endpoint Analysis:
- At the end of the study (based on tumor size limits or a pre-defined time point), euthanize the mice.
- Harvest the primary tumor and weigh it.
- Collect tumors and other organs for histological analysis, immunohistochemistry (to assess G9a levels, H3K9me2, proliferation markers like Ki-67, and apoptosis markers like cleaved caspase-3), and Western blotting.
Visualizations
G9a Signaling Pathway in Pancreatic Cancer
Caption: G9a signaling in pancreatic cancer and the mechanism of this compound.
Experimental Workflow for this compound In Vivo Study
Caption: Workflow for an orthotopic pancreatic cancer in vivo study with this compound.
References
- 1. Emerging role of G9a in cancer stemness and promises as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone methyltransferase G9a as a therapeutic target to override gemcitabine resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective G9a Degraders for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
G9D-4 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of G9D-4, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the G9a histone methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC designed to selectively target the G9a protein (also known as EHMT2) for degradation. It functions as a molecular bridge, bringing G9a into proximity with an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of G9a, marking it for degradation by the 26S proteasome. By removing the G9a protein, this compound allows for the study of the functional consequences of G9a loss, which is of significant interest in fields such as oncology, particularly in pancreatic cancer research.
Q2: What are the recommended storage conditions for this compound and its TFA salt?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for both the free base and the trifluoroacetic acid (TFA) salt forms of the compound.
| Form | Condition | Solid State Storage | In Solvent |
| This compound | Recommended | Store under conditions specified in the Certificate of Analysis. | Data not available. It is recommended to prepare fresh solutions or store aliquots at -80°C for short periods. |
| This compound TFA Salt | Recommended | 4°C, sealed, away from moisture. | -80°C for up to 6 months; -20°C for up to 1 month. |
Q3: In which solvents can I dissolve this compound?
Q4: What is the expected outcome of a successful this compound experiment?
A4: A successful experiment using this compound should result in a dose- and time-dependent decrease in the cellular levels of the G9a protein. This is typically assessed by Western blotting. As a downstream consequence of G9a degradation, changes in the levels of its histone mark, H3K9me2, may also be observed.
Experimental Protocols
General Workflow for Assessing G9a Degradation
This protocol outlines a general workflow for treating cells with this compound and assessing the degradation of G9a via Western blot.
Technical Support Center: Identifying Potential Off-Target Effects of G9D-4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing G9D-4, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the histone methyltransferase G9a. While this compound has demonstrated high selectivity for G9a over its homolog GLP, a comprehensive understanding of its potential off-target effects is crucial for the accurate interpretation of experimental results and for advancing its therapeutic potential.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target activity?
This compound is a PROTAC designed to induce the degradation of G9a, a histone methyltransferase that plays a key role in gene silencing by catalyzing the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2).[2] It functions by simultaneously binding to G9a and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of G9a. In PANC-1 pancreatic cancer cells, this compound has a DC50 (concentration for 50% of maximal degradation) of 0.1 µM for G9a.[1]
Q2: What is the known selectivity profile of this compound?
This compound is highly selective for G9a over its close homolog, G9a-like protein (GLP). The reported DC50 for GLP is greater than 10 µM, indicating a high degree of selectivity.[1]
Q3: Why should I be concerned about off-target effects with a selective degrader like this compound?
Even with high on-target potency and selectivity against known homologs, it is critical to investigate potential off-target effects for several reasons:
-
Novel Biology: Off-target interactions can reveal novel biological pathways affected by the compound, providing new therapeutic insights.
-
Potential for Toxicity: Unintended degradation of essential proteins can lead to cellular toxicity.
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target or the E3 ligase, reducing the formation of the productive ternary complex and leading to a decrease in degradation. This can sometimes be misinterpreted as an off-target effect.[3]
Q4: What are the initial steps to investigate a suspected off-target effect of this compound?
If you observe an unexpected phenotype in your experiments with this compound, a systematic approach is recommended:
-
Confirm On-Target Engagement: Verify that this compound is degrading G9a in your experimental system at the concentrations used. Western blotting for G9a is a standard method.
-
Dose-Response Analysis: Perform a dose-response experiment to see if the unexpected phenotype correlates with the degradation of G9a.
-
Use of a Negative Control: Synthesize or obtain a negative control compound. This could be a molecule with a mutated E3 ligase binder that can still bind to G9a but cannot induce its degradation. If the phenotype persists with the negative control, it is likely an off-target binding effect, not a degradation-dependent one.
-
Orthogonal Approaches: Use a different method to inhibit G9a function, such as siRNA or a different small molecule inhibitor, to see if the phenotype is recapitulated.
Troubleshooting Guides
Problem 1: An unexpected phenotype is observed that does not correlate with G9a degradation.
| Possible Cause | Troubleshooting Step |
| Off-target protein degradation | Perform unbiased proteomics to identify other proteins that are degraded upon this compound treatment. |
| Off-target protein binding (non-degradation mediated) | Use Cellular Thermal Shift Assay (CETSA) to identify proteins that are stabilized or destabilized by this compound binding. |
| Metabolite or compound degradation product activity | Assess the stability of this compound in your cell culture media and consider the potential activity of any degradation products. |
Problem 2: this compound is not degrading G9a in my cell line.
| Possible Cause | Troubleshooting Step |
| Low E3 ligase expression | This compound utilizes the VHL E3 ligase.[1] Confirm that your cell line expresses sufficient levels of VHL. |
| Poor cell permeability | While this compound is effective in PANC-1 cells, permeability can be cell-line dependent. Consider using permeabilization agents in initial experiments to confirm intracellular activity. |
| "Hook effect" | Perform a broad dose-response curve to ensure you are not using a concentration that is too high.[3] |
Experimental Protocols
Protocol 1: Unbiased Off-Target Profiling using Quantitative Mass Spectrometry
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative proteomics.
1. Cell Culture and Treatment:
- Culture your cells of interest to ~80% confluency.
- Treat cells with this compound at a concentration that gives maximal G9a degradation (e.g., 1 µM) and a lower concentration (e.g., 0.1 µM) for a specified time (e.g., 24 hours).
- Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
2. Cell Lysis and Protein Digestion:
- Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
- Reduce, alkylate, and digest the proteins into peptides using trypsin.
3. Isobaric Labeling (e.g., TMT or iTRAQ):
- Label the peptide samples from each treatment condition with a different isobaric tag according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[4]
4. LC-MS/MS Analysis:
- Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
- Perform statistical analysis to identify proteins with significantly altered abundance in the this compound treated samples compared to the controls.
- Downregulated proteins are potential off-targets of this compound-mediated degradation.
Protocol 2: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm that this compound binds to its intended target, G9a, and to identify other potential binding partners in a cellular context.[5][6]
1. Cell Treatment:
- Treat intact cells with this compound at the desired concentration or a vehicle control.
2. Heating:
- Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
3. Lysis and Separation:
- Lyse the cells by freeze-thawing.
- Centrifuge the lysates to pellet the aggregated, denatured proteins.
4. Protein Quantification and Analysis:
- Collect the supernatant containing the soluble proteins.
- Analyze the amount of soluble G9a (and other potential off-targets) at each temperature by Western blotting or mass spectrometry. A ligand-bound protein will be more thermally stable and will be present in the soluble fraction at higher temperatures.
Protocol 3: Kinase Selectivity Profiling
As many small molecule inhibitors can have off-target effects on kinases, a kinase selectivity panel is a valuable tool to assess the specificity of this compound's warhead.
1. Compound Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
- Serially dilute the compound to a range of concentrations.
2. Kinase Assay:
- Use a commercial kinase profiling service or an in-house panel of recombinant kinases.
- In a multi-well plate, incubate each kinase with its specific substrate and ATP in the presence of different concentrations of this compound or a vehicle control.
3. Data Analysis:
- Measure the kinase activity, typically by quantifying the amount of phosphorylated substrate.
- Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 value for any inhibited kinases.
Data Presentation
Table 1: Hypothetical Off-Target Proteomics Data for this compound in PANC-1 Cells
| Protein | Function | Fold Change (1 µM this compound vs. Vehicle) | p-value |
| G9a (EHMT2) | Histone Methyltransferase | -4.5 | < 0.001 |
| Protein X | Kinase | -2.1 | < 0.05 |
| Protein Y | Ubiquitin Ligase | -1.8 | > 0.05 |
| Protein Z | Transcription Factor | 1.2 | > 0.05 |
Table 2: Hypothetical Kinase Selectivity Profile for this compound
| Kinase | IC50 (µM) |
| Kinase A | > 10 |
| Kinase B | 5.2 |
| Kinase C | > 10 |
| Kinase D | > 10 |
Visualizations
Caption: Mechanism of action of this compound leading to G9a degradation.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pelagobio.com [pelagobio.com]
Technical Support Center: Improving the Delivery of G9D-4 in Animal Models
Disclaimer: As "G9D-4" is a proprietary designation, this guide provides a generalized framework for troubleshooting and optimizing the in vivo delivery of a hypothetical therapeutic agent. Researchers should adapt these recommendations based on the specific physicochemical properties of their compound of interest.
Troubleshooting Guides
This section addresses common challenges researchers face during the in vivo delivery of therapeutic compounds.
Issue 1: Low and Variable Bioavailability After Oral Administration
-
Question: We are observing low and inconsistent plasma concentrations of this compound after oral gavage in our mouse model. What are the potential causes and solutions?
-
Answer: Low oral bioavailability is a frequent hurdle in drug development, often stemming from poor aqueous solubility, low gastrointestinal (GI) permeability, or significant first-pass metabolism in the liver.[1][2][3] For a compound like this compound, these factors can prevent it from reaching systemic circulation in sufficient concentrations.
Troubleshooting Steps:
-
Physicochemical Characterization: Confirm the solubility and permeability of your this compound batch. Compounds with low solubility and permeability (BCS Class IV) are notoriously difficult to deliver orally.[4]
-
Formulation Optimization: The most direct way to address this is by improving the formulation.[1][5] Simple suspensions are often inadequate for poorly soluble compounds.[6][7] Consider the following advanced formulation strategies:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of hydrophobic drugs.[2]
-
Particle Size Reduction: Micronization or nanocrystal formulations increase the surface area of the drug, which can improve its dissolution rate.[4]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.
-
-
Route of Administration: If oral delivery remains a challenge, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injections for initial efficacy studies to bypass absorption barriers.[8]
-
Issue 2: High Inter-Animal Variability in Pharmacokinetic (PK) Data
-
Question: Our PK studies show significant variability in this compound plasma concentrations between animals in the same group. How can we improve the consistency of our results?
-
Answer: High variability can obscure the true pharmacokinetic profile of a compound and make it difficult to establish a clear dose-response relationship.[9] The source of this variability can be multifactorial.
Troubleshooting Steps:
-
Standardize Experimental Procedures:
-
Dosing Technique: Ensure the dosing technique, whether oral gavage or injection, is consistent across all animals and performed by a trained individual. For IV injections, the lateral tail vein is a common site in mice.[10][11]
-
Fasting: Standardize the fasting period for animals before dosing, as food in the GI tract can significantly alter drug absorption.[3]
-
Animal Handling: Minimize stress during handling and procedures, as stress can induce physiological changes that affect drug metabolism and distribution.[12]
-
-
Control for Biological Variables:
-
Formulation Homogeneity: Ensure that the this compound formulation is homogenous and that the compound is evenly suspended or dissolved. Inadequate mixing can lead to inconsistent dosing.
-
Issue 3: Unexpected Toxicity or Adverse Events in Animal Models
-
Question: Our animals are exhibiting signs of toxicity (e.g., weight loss, lethargy) that are not expected based on the known mechanism of action of this compound. What should we investigate?
-
Answer: Unexpected toxicity can arise from the compound itself, the delivery vehicle, or an interaction between the two. It is crucial to identify the source to ensure the safety and validity of the study.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives only the vehicle (the formulation without this compound).[14] This will help determine if the adverse effects are caused by the excipients in the formulation.[15][16]
-
Dose-Response Assessment: Conduct a dose-escalation study to determine if the toxicity is dose-dependent. The toxic effects may only appear at higher concentrations.[17]
-
Excipient Safety: Review the safety data for all excipients used in the formulation. Some solvents, like DMSO, can cause toxicity at higher concentrations.[15][16]
-
Route of Administration: The route of administration can influence toxicity. For example, rapid bolus IV injections can lead to high peak concentrations that may be toxic. Consider a slower infusion to mitigate this.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: How do I choose the right vehicle for my this compound formulation?
-
A1: The choice of vehicle depends on the physicochemical properties of this compound (especially its solubility), the intended route of administration, and the required dose.[14] For poorly water-soluble compounds, aqueous vehicles like saline or methyl cellulose (B213188) may not be suitable.[6] Options like polyethylene (B3416737) glycol (PEG), cyclodextrins, or lipid-based formulations are often used to improve solubility.[4][14] It is essential to run a vehicle toxicity study to ensure it is well-tolerated by the animal model.[16]
-
-
Q2: What are the key pharmacokinetic parameters I should be measuring?
-
A2: Key PK parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the concentration-time curve (AUC), and the elimination half-life (t1/2).[18][19] These parameters help to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[17][20]
-
-
Q3: How can I confirm that this compound is reaching its intended target in vivo?
-
A3: Target engagement can be assessed through several methods. If the target is an enzyme, you can measure its activity in tissue samples collected after this compound administration. If the target is a receptor, you can use techniques like autoradiography or PET imaging with a radiolabeled tracer. Additionally, measuring downstream biomarkers in a signaling pathway can provide indirect evidence of target engagement.
-
Data Presentation
Table 1: Comparison of this compound Pharmacokinetic Parameters with Different Formulations in Mice
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| This compound Suspension | Oral | 50 | 150 ± 45 | 2.0 | 600 ± 180 | 5% |
| This compound in SEDDS | Oral | 50 | 950 ± 210 | 1.0 | 4800 ± 950 | 40% |
| This compound Solution | IV | 5 | 2500 ± 400 | 0.1 | 12000 ± 2100 | 100% |
Data are presented as mean ± standard deviation.
Table 2: Recommended Dosing Volumes and Needle Gauges for Different Administration Routes in Mice
| Route of Administration | Maximum Volume | Needle Gauge |
| Intravenous (IV) - Tail Vein | 5 mL/kg (bolus), 10 mL/kg (slow)[10] | 27-30 G[10] |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G |
| Subcutaneous (SC) | 10 mL/kg | 25-27 G |
| Oral Gavage (PO) | 10 mL/kg | 20-22 G (gavage needle) |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Objective: To prepare a lipid-based formulation to improve the oral bioavailability of this compound.
-
Materials: this compound, Labrafac PG (oil), Cremophor EL (surfactant), Transcutol HP (co-solvent), magnetic stirrer, glass vials.
-
Procedure:
-
Weigh the required amounts of Labrafac PG, Cremophor EL, and Transcutol HP in a 1:2:1 ratio into a glass vial.
-
Mix the components thoroughly using a magnetic stirrer until a clear, homogenous mixture is formed.
-
Add the pre-weighed this compound to the vehicle and continue stirring until the compound is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary to facilitate dissolution.
-
Visually inspect the final formulation for any undissolved particles.
-
To test the self-emulsification properties, add 100 µL of the SEDDS formulation to 10 mL of water in a beaker with gentle agitation and observe the formation of a fine emulsion.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
-
Animals: Male C57BL/6 mice (8-10 weeks old, 20-25 g).
-
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the mice into groups for each formulation and route of administration (e.g., oral suspension, oral SEDDS, IV solution).
-
Dosing: Fast the animals for 4-6 hours before dosing. Administer the formulations at the desired dose. For IV administration, warm the tail with a heat lamp to dilate the veins before injection.[11][21]
-
Blood Sampling: Collect blood samples (~50 µL) from the saphenous or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[18]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[18]
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.[18]
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase A.
Caption: Standard experimental workflow for an in vivo pharmacokinetic study.
References
- 1. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Pharmacokinetics Services (pK) | PORSOLT [porsolt.com]
- 9. researchgate.net [researchgate.net]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. allucent.com [allucent.com]
- 18. admescope.com [admescope.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ltk.uzh.ch [ltk.uzh.ch]
troubleshooting inconsistent results in G9D-4 experiments
Welcome to the technical support center for G9D-4, a novel selective G9a histone methyltransferase degrader for research in pancreatic and other cancers. This resource provides troubleshooting guides and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that induces the degradation of the G9a enzyme (also known as EHMT2). It functions by simultaneously binding to G9a and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of G9a, marking it for degradation by the proteasome. This leads to a reduction in G9a protein levels and subsequent decreases in its primary catalytic product, histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), which is involved in transcriptional repression.[1][2]
Q2: What are the expected downstream effects of this compound treatment in pancreatic cancer cells?
A2: By degrading G9a, this compound is expected to reactivate tumor suppressor genes that are silenced by H3K9me2. This can lead to cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation.[3][4][5] In pancreatic cancer models, inhibition of G9a has been shown to affect pathways related to DNA replication and damage repair, and may have synergistic effects when combined with checkpoint inhibitors.[3][4]
Q3: How does this compound differ from traditional G9a enzymatic inhibitors?
A3: While traditional G9a inhibitors (e.g., UNC0638, BRD4770) block the catalytic activity of the enzyme, this compound removes the entire protein.[6][7] This can provide a more durable and potent effect, as it eliminates both the catalytic and non-catalytic scaffolding functions of G9a. Protein degradation can also offer advantages in overcoming resistance mechanisms related to inhibitor binding site mutations.
Q4: For how long should I treat my cells with this compound to observe maximum G9a degradation?
A4: The optimal treatment time can vary between cell lines. We recommend performing a time-course experiment (e.g., 4, 8, 12, 24, and 48 hours) to determine the point of maximal G9a degradation in your specific model. A 24-hour treatment is a common starting point for observing significant protein degradation.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability Assays
You are observing inconsistent IC50 values for this compound across replicate experiments in your pancreatic cancer cell line.
-
Possible Cause 1: Inconsistent Cell Seeding Density. Minor variations in the number of cells seeded per well can lead to significant differences in metabolic activity and drug response.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a calibrated automated cell counter for accuracy. After seeding, verify cell distribution and density under a microscope.
-
-
Possible Cause 2: "Hook Effect". As a heterobifunctional degrader, this compound can exhibit a "hook effect," where efficacy decreases at very high concentrations. This is due to the formation of binary complexes (this compound with G9a or E3 ligase) instead of the productive ternary complex required for degradation.[8]
-
Solution: Widen the concentration range in your dose-response experiments. Include lower concentrations (in the nanomolar range) to ensure you are observing the full dose-response curve. If you see reduced efficacy at the highest concentrations, this is a likely explanation.
-
-
Possible Cause 3: Variable this compound Activity. The compound may be degrading in the culture medium over the course of a long experiment (e.g., 72 hours).
-
Solution: For longer assays, consider replenishing the medium with fresh this compound every 24-48 hours.
-
Issue 2: Incomplete or No G9a Degradation Observed on Western Blot
You treated your cells with this compound but do not see a significant reduction in G9a protein levels.
-
Possible Cause 1: Insufficient Treatment Time or Concentration. Degradation is a time- and concentration-dependent process.
-
Solution: Perform a dose-response and time-course experiment. Test a range of concentrations (e.g., 10 nM to 10 µM) and time points (e.g., 4 to 48 hours) to identify optimal conditions for your cell line.
-
-
Possible Cause 2: Low E3 Ligase Expression. The efficacy of this compound depends on the presence of the specific E3 ligase it is designed to recruit. If your cell line has low expression of this ligase, degradation will be inefficient.
-
Solution: Verify the expression of the relevant E3 ligase (e.g., VHL, CRBN) in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line or a cell line engineered to express the ligase.
-
-
Possible Cause 3: Poor Cell Permeability. Due to their larger size, protein degraders can sometimes have poor cell permeability.[8][9]
-
Solution: While this compound is optimized for cell permeability, experimental conditions can have an impact. Ensure that serum levels in your media are not excessively high, as protein binding can reduce the effective concentration of the compound.
-
-
Possible Cause 4: Proteasome Inhibition. If cells are being co-treated with other compounds, ensure none of them have proteasome-inhibiting activity, which would directly block the degradation of ubiquitinated G9a.
-
Solution: As a positive control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated G9a would confirm that the upstream degradation pathway is functioning.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in Pancreatic Cancer Cell Lines (72h Treatment)
| Cell Line | This compound IC50 (nM) | This compound DC50 (nM) | G9a Inhibitor (UNC0638) IC50 (µM) |
| BxPC-3 | 85 | 50 | 2.5 |
| Mia-Paca2 | 120 | 75 | 3.1 |
| PANC-1 | 250 | 180 | 5.8 |
IC50: Half-maximal inhibitory concentration for cell viability. DC50: Half-maximal degradation concentration for G9a protein.
Table 2: Hypothetical this compound Degradation Profile in BxPC-3 Cells
| Time Point | G9a Protein Level (% of Control) | H3K9me2 Level (% of Control) |
| 4 hours | 75% | 88% |
| 8 hours | 40% | 65% |
| 24 hours | <10% | 25% |
| 48 hours | <10% | 22% |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination
-
Cell Seeding: Plate pancreatic cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM) in the appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for G9a Degradation and H3K9me2 Reduction
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound or vehicle control for the desired amount of time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-G9a, anti-H3K9me2, and a loading control like anti-β-actin or anti-Histone H3).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Perform densitometry analysis to quantify the protein levels, normalizing to the loading control.
Mandatory Visualizations
Caption: Mechanism of Action for this compound Protein Degrader.
Caption: Simplified G9a Signaling Pathway in Cancer.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a/GLP Modulators: Inhibitors to Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combined Targeting of G9a and Checkpoint Kinase 1 Synergistically Inhibits Pancreatic Cancer Cell Growth by Replication Fork Collapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Degraders Progress Limitations Future Directions [drugdiscoveryonline.com]
- 9. contractpharma.com [contractpharma.com]
Technical Support Center: Optimizing G9D-4 Treatment
Welcome to the technical support center for G9D-4 treatment optimization. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful experimentation with this compound, a novel selective G9a degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, selective G9a degrader.[1] G9a is a histone methyltransferase that plays a crucial role in gene expression and has been identified as a potential therapeutic target in various cancers, including pancreatic cancer.[1][2] this compound functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein. It works by simultaneously binding to the G9a protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of G9a, marking it for degradation by the cell's proteasome.[2][3][4] This targeted degradation approach can offer enhanced potency and selectivity compared to traditional inhibitors.
Q2: What are the key parameters to consider when optimizing this compound treatment?
A2: The two primary parameters for determining the efficacy of a protein degrader like this compound are:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein (G9a).[3][5]
-
Dmax: The maximal percentage of target protein degradation achievable with the degrader.[3][5]
The goal is to identify a concentration and incubation time that achieves sufficient degradation (ideally at or near Dmax) without inducing off-target effects or significant cytotoxicity.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time for this compound can vary depending on the cell line, its intrinsic properties, and the experimental endpoint. We recommend performing a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the time point at which maximum G9a degradation is observed.[5] Some degraders can achieve significant degradation within a few hours, while others may require longer incubation.[5][6]
Q4: What is the "hook effect" and how can I avoid it with this compound?
A4: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where the efficacy of the degrader decreases at higher concentrations.[3] This occurs because at very high concentrations, this compound is more likely to form binary complexes (either with G9a or the E3 ligase alone) rather than the productive ternary complex (G9a-G9D-4-E3 ligase) required for degradation.[3] To avoid the hook effect, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes degradation before the effect diminishes.[3]
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine DC50
This protocol is designed to determine the concentration of this compound required to degrade 50% of the G9a protein (DC50) in a specific cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., pancreatic cancer cell line)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 6-well or 12-well)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against G9a
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours, based on time-course experiment).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against G9a overnight at 4°C.
-
Incubate with a loading control antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the G9a band intensity to the loading control.
-
Plot the normalized G9a levels against the log of the this compound concentration to determine the DC50.
-
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
This protocol is designed to identify the optimal treatment duration for maximal G9a degradation.
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a plate at a consistent density.
-
This compound Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the determined DC50 concentration or a concentration known to induce significant degradation).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1 for each time point.
-
Data Analysis: Plot the normalized G9a levels against the incubation time to identify the time point at which maximum degradation occurs.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in this compound Experiments
| Problem | Potential Cause | Recommended Solution |
| No or Weak G9a Degradation | 1. Suboptimal this compound concentration. | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50.[5] |
| 2. Inappropriate incubation time. | 2. Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period.[5] | |
| 3. Low expression of the recruited E3 ligase in the cell line. | 3. Verify the expression level of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line via Western blot or qPCR. Choose a cell line with higher expression if necessary.[5] | |
| 4. Issues with Western blot detection. | 4. Ensure the primary antibody for G9a is validated and used at the correct dilution. Confirm proper protein transfer.[1] | |
| "Hook Effect" Observed (Decreased Degradation at High Concentrations) | 1. Formation of unproductive binary complexes. | 1. Use a lower, more optimal concentration of this compound based on the dose-response curve. Avoid using excessively high concentrations.[3] |
| Incomplete G9a Degradation (High Dmax) | 1. High rate of new G9a protein synthesis. | 1. A shorter treatment time may reveal more profound degradation before new synthesis occurs.[1] |
| 2. Insufficient this compound concentration to overcome protein synthesis. | 2. Titrate the this compound concentration to ensure it is not limiting. | |
| High Cell Toxicity | 1. This compound concentration is too high. | 1. Lower the concentration of this compound. Determine the IC50 for cell viability and work at concentrations well below this value.[3] |
| 2. Off-target effects of this compound. | 2. Use a lower, more specific concentration. Compare the effects with appropriate negative controls.[3] |
Visualizations
Caption: Mechanism of action of this compound as a G9a protein degrader.
Caption: Workflow for optimizing this compound incubation time and concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for G9D-4 synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and quality control of G9D-4, a potent and selective G9a degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, potent, and selective PROTAC (Proteolysis Targeting Chimera) degrader of the protein lysine (B10760008) methyltransferase G9a (also known as EHMT2). It functions by inducing the dose- and time-dependent degradation of G9a, without significantly affecting its homologous protein, GLP.[1][2] This selectivity is a key advantage for studying G9a-specific biology. The mechanism involves the formation of a ternary complex between G9a, this compound, and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of G9a.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The synthesis of this compound involves the coupling of three main components: a ligand for the target protein G9a/GLP inhibitor, a linker, and a ligand for the E3 ligase. Specifically, the synthesis starts from a previously reported G9a/GLP inhibitor intermediate, which is then coupled to a linker and finally to a ligand for the VHL E3 ligase.
Q3: What are the critical quality control checkpoints during this compound synthesis?
A3: Critical quality control checkpoints include:
-
Confirmation of intermediate products: After each synthetic step, it is crucial to confirm the structure and purity of the intermediate compounds using techniques like NMR and Mass Spectrometry.
-
Final product purity assessment: The purity of the final this compound product should be determined using HPLC. A purity of >95% is generally considered acceptable for biological assays.
-
Structural verification: The final structure of this compound must be unequivocally confirmed using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Solubility testing: Assessing the solubility of this compound in relevant solvents (e.g., DMSO) is important for its use in biological experiments.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored as a solid at -20°C for long-term stability. For short-term storage, it can be kept at 4°C. If dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of final product | Incomplete coupling reactions. | - Ensure all reagents and solvents are anhydrous. - Optimize reaction times and temperatures. - Use a slight excess of the coupling reagents. |
| Degradation of intermediates or final product. | - Handle air- and moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). - Minimize exposure to light and elevated temperatures during workup and purification. | |
| Inefficient purification. | - Optimize the mobile phase and gradient for flash column chromatography or preparative HPLC. - Ensure proper loading of the crude product onto the column. | |
| Impure final product (multiple peaks in HPLC) | Presence of unreacted starting materials. | - Drive the reaction to completion by extending the reaction time or adding more of the limiting reagent. - Improve the purification method to effectively separate the product from starting materials. |
| Formation of side products. | - Re-evaluate the reaction conditions (temperature, solvent, catalyst) to minimize side reactions. - Protect sensitive functional groups if necessary. | |
| Decomposition during purification or storage. | - Use milder purification conditions (e.g., lower temperature). - Store the purified product under appropriate conditions (see FAQ Q4). | |
| Inconsistent biological activity | Incorrect structure of the final product. | - Re-verify the structure using 1H NMR, 13C NMR, and HRMS. Compare the data with the expected spectra. |
| Presence of impurities that interfere with the assay. | - Re-purify the compound to >98% purity. - Identify the impurities by LC-MS/MS and assess their potential biological activity. | |
| Poor solubility of the compound in the assay buffer. | - Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the assay medium. - Sonication or gentle warming may aid in dissolution. |
Quality Control Data
Table 1: Physicochemical and Analytical Data for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₅₄H₆₄F₂N₁₀O₈S | - |
| Molecular Weight | 1071.21 | Mass Spectrometry |
| Purity | ≥95% | HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, HRMS |
| Solubility | Soluble in DMSO | Visual Inspection |
Table 2: Representative Analytical Results for a Batch of this compound
| Test | Result |
| HPLC Purity | 98.5% (at 254 nm) |
| ¹H NMR | Conforms to the expected structure |
| HRMS (m/z) | Calculated for C₅₄H₆₅F₂N₁₀O₈S⁺ [M+H]⁺: 1071.4650; Found: 1071.4648 |
Experimental Protocols
Detailed Synthesis Protocol for this compound
The synthesis of this compound is a multi-step process that involves the sequential coupling of the G9a inhibitor moiety, the linker, and the E3 ligase ligand. The following is a representative protocol based on the published literature.
-
Step 1: Synthesis of the G9a inhibitor intermediate with a linker attachment point. This typically involves modifying a known G9a inhibitor to introduce a reactive functional group (e.g., a carboxylic acid or an amine) that can be used for linker conjugation.
-
Step 2: Coupling of the linker to the G9a inhibitor intermediate. The linker, which also has a reactive functional group, is coupled to the modified G9a inhibitor using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in a suitable solvent like DMF (Dimethylformamide).
-
Step 3: Coupling of the G9a inhibitor-linker conjugate to the E3 ligase ligand. The resulting G9a inhibitor-linker conjugate is then coupled to the E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for CRBN or a VHL ligand) using similar coupling chemistry as in Step 2.
-
Step 4: Purification of this compound. The final crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the highly pure this compound.
Protocol for Purity Determination by HPLC
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas to determine the purity of the compound.
-
Protocol for Structural Characterization by NMR and HRMS
-
¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integrations to confirm the structure.
-
-
HRMS:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the calculated mass.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Mechanism of action of this compound as a PROTAC degrader.
References
best practices for handling G9D-4 in the lab
Welcome to the technical support center for G9D-4, a first-in-class selective G9a histone methyltransferase degrader. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling this compound in the lab, along with troubleshooting guides and frequently asked questions (FAQs) to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) degrader of G9a (also known as EHMT2 or KMT1C).[1] As a PROTAC, this compound functions as a bifunctional molecule. One end binds to the G9a protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of G9a, marking it for degradation by the proteasome.[1] This targeted degradation approach allows for the selective removal of G9a protein from cells, enabling the study of its function and its potential as a therapeutic target in diseases like pancreatic cancer.
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for G9a over its close homolog, GLP (G9a-like protein, also known as EHMT1). This selectivity is a key advantage, as G9a and GLP share significant sequence homology, making it challenging to develop selective inhibitors. The half-maximal degradation concentration (DC50) for this compound in inducing G9a degradation in PANC-1 pancreatic cancer cells is 0.1 µM, while the DC50 for GLP is greater than 10 µM.[1][2][3]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Solid Form: Store the solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[1]
-
In Solvent: For long-term storage, dissolve this compound in a suitable solvent such as DMSO (10 mM stock solution is common) and store in aliquots at -80°C for up to 6 months.[1] For shorter-term storage, -20°C for up to 1 month is acceptable. Avoid repeated freeze-thaw cycles.
Q4: In which solvent should I dissolve this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[1] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Experimental Protocols
Protocol 1: Assessment of G9a Degradation by Western Blot
This protocol outlines the steps to measure the degradation of G9a protein in pancreatic cancer cells following treatment with this compound.
Materials:
-
Pancreatic cancer cell line (e.g., PANC-1)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-G9a antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed pancreatic cancer cells in a 6-well plate at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include a DMSO-only vehicle control.
-
Replace the existing medium with the this compound containing medium and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-G9a antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay
This protocol can be used to determine the effect of this compound on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell line
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells into a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells per well) and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each this compound concentration. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary
| Cell Line | Assay | Value (µM) | Reference |
| PANC-1 | DC50 (G9a degradation) | 0.1 | [1][2][3] |
| PANC-1 | DC50 (GLP degradation) | >10 | [1][2][3] |
| 22Rv1 (Prostate Cancer) | IC50 (Cell Growth) | 9.9 | [1] |
More IC50 and DC50 values for other pancreatic cancer cell lines are currently being determined and this table will be updated as data becomes available.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or poor G9a degradation observed in Western blot | Compound inactivity: Improper storage or handling of this compound. | Ensure this compound is stored correctly and prepare fresh dilutions from a new aliquot. |
| Insufficient treatment time or concentration: The incubation time or concentration of this compound may be too low. | Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 0.01 to 10 µM) experiment to determine optimal conditions for your cell line. | |
| Proteasome inhibition: The proteasome pathway may be inhibited in your cells. | As a control, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. This should prevent G9a degradation. | |
| Poor antibody quality: The anti-G9a antibody may not be sensitive enough or may be non-specific. | Use a validated antibody for G9a detection. Test different antibody dilutions. | |
| High background in Western blot | Insufficient blocking or washing: | Increase blocking time to 2 hours at room temperature or overnight at 4°C. Increase the number and duration of TBST washes. |
| Antibody concentration too high: | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| This compound precipitates in cell culture medium | High final DMSO concentration: DMSO can be toxic to cells at high concentrations and can cause compounds to precipitate. | Ensure the final DMSO concentration in your cell culture medium is below 0.5%. Prepare intermediate dilutions of your this compound stock in DMSO before the final dilution in medium. |
| Solubility limit exceeded: The concentration of this compound may be too high for the aqueous environment of the cell culture medium. | Prepare the final this compound dilution in pre-warmed (37°C) medium and mix gently but thoroughly. If precipitation persists, consider using a lower starting concentration. | |
| Inconsistent results in cell viability assays | Uneven cell seeding: | Ensure a single-cell suspension before seeding and mix the cell suspension well before aliquoting into the 96-well plate. |
| Edge effects: Evaporation from the outer wells of the plate can lead to variability. | Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or medium. | |
| Cell line variability: Different cell lines may respond differently to this compound. | Characterize the response of each cell line to this compound independently. |
Visualizations
G9a Signaling and Degradation Pathway
Caption: this compound induces G9a degradation, leading to reduced H3K9 methylation.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for this compound treatment and subsequent analysis.
Troubleshooting Logic Diagram for Poor G9a Degradation
Caption: Troubleshooting poor G9a degradation after this compound treatment.
References
interpreting unexpected results from G9D-4 studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G9D-4, a selective G9a degrader.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a successful this compound experiment?
A successful experiment with this compound should demonstrate a dose- and time-dependent degradation of the G9a protein.[1] This degradation should lead to anti-proliferative effects in cancer cell lines, particularly in pancreatic cancer models.[1]
Q2: I am not observing G9a degradation after this compound treatment. What are the possible causes?
Several factors could contribute to a lack of G9a degradation. These include issues with the compound's integrity, suboptimal experimental conditions, or cell-line-specific factors. Refer to the "Troubleshooting Guide 1: No G9a Degradation Observed" for a detailed breakdown of potential causes and solutions.
Q3: My cell viability assay results are inconsistent after this compound treatment. How can I troubleshoot this?
Inconsistent cell viability results can stem from various sources, including uneven cell seeding, variability in treatment application, or issues with the assay itself. For a comprehensive list of troubleshooting steps, please see "Troubleshooting Guide 2: Inconsistent Cell Viability Data."
Q4: I am observing unexpected off-target effects. Is this compound not selective?
This compound has been developed as a selective G9a degrader and does not directly perturb the homologous protein GLP.[1][2] However, unexpected cellular responses can occur. It is crucial to verify the specificity of the observed effects. Refer to "Troubleshooting Guide 3: Investigating Potential Off-Target Effects" for guidance.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| DC50 (G9a) | 0.1 µM | PANC-1 | [2] |
| DC50 (GLP) | >10 µM | PANC-1 | [2] |
Experimental Protocols
Western Blotting for G9a Degradation
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1) at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against G9a overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (e.g., MTS Assay)
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Troubleshooting Guides
Troubleshooting Guide 1: No G9a Degradation Observed
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions and use them promptly. |
| Incorrect Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. |
| Low Proteasome Activity | Co-treat with a proteasome inhibitor (e.g., MG132) as a positive control. If G9a levels are rescued, it confirms that the degradation pathway is proteasome-dependent. |
| Cell Line Resistance | The cell line may lack the necessary E3 ligase components for this compound's mechanism of action.[3] Screen different pancreatic cancer cell lines to find a more responsive model. |
| Suboptimal Western Blotting Technique | Optimize antibody concentrations, blocking conditions, and transfer efficiency. Ensure the use of fresh buffers and reagents. |
Troubleshooting Guide 2: Inconsistent Cell Viability Data
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use appropriate pipetting techniques to distribute cells evenly across the plate. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration. |
| Variability in Treatment Application | Use a multichannel pipette for adding the compound to minimize timing differences between wells. |
| Assay Interference | Ensure that the compound does not interfere with the assay chemistry. Run a control with the compound in cell-free media. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Troubleshooting Guide 3: Investigating Potential Off-Target Effects
| Potential Cause | Recommended Solution |
| Non-specific Compound Activity | Perform a rescue experiment by overexpressing a this compound-resistant form of G9a. If the phenotype is rescued, it suggests the effect is on-target. |
| Cellular Stress Response | High concentrations of any compound can induce cellular stress. Lower the concentration of this compound to the minimal effective dose for G9a degradation. |
| Metabolite Effects | The compound may be metabolized into a more active or toxic form. Analyze the metabolic stability of this compound in your cell line. |
| Off-target Protein Degradation | Use proteomics-based approaches (e.g., mass spectrometry) to identify other proteins that may be degraded upon this compound treatment. |
Visualizations
References
Validation & Comparative
G9D-4 vs. BIX-01294: A Comparative Guide to G9a-Targeting Compounds
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase G9a (EHMT2) has emerged as a significant target in oncology due to its role in regulating gene expression and promoting tumorigenesis. This guide provides a detailed comparison of two prominent G9a-targeting compounds: G9D-4, a novel selective G9a degrader, and BIX-01294, a widely studied G9a/GLP inhibitor. We present a comprehensive analysis of their efficacy, mechanisms of action, and relevant experimental protocols to assist researchers in selecting the appropriate tool for their studies.
At a Glance: this compound vs. BIX-01294
| Feature | This compound | BIX-01294 |
| Mechanism of Action | Selective G9a Protein Degrader (PROTAC) | Reversible G9a and GLP Inhibitor |
| Target Selectivity | Highly selective for G9a over GLP | Inhibits both G9a and its homolog GLP |
| Potency (G9a) | DC50: 0.1 µM (in PANC-1 cells)[1][2] | IC50: 1.7 - 1.9 µM[3][4] |
| Potency (GLP) | DC50: >10 µM[1][2] | IC50: 0.7 - 0.9 µM[3][4] |
Efficacy in Pancreatic Cancer
Recent studies have highlighted the potential of G9a-targeted therapies in pancreatic cancer. This compound, in particular, has demonstrated potent antiproliferative activity across a panel of pancreatic cancer cell lines.
Antiproliferative Activity of this compound and BIX-01294 in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | BIX-01294 IC50 (µM) |
| PANC-1 | Pancreatic | Data not explicitly provided, but effective antiproliferative activity reported.[5][6] | ~5-10 µM (significant growth reduction)[7] |
| KP-4 | Pancreatic | Effective antiproliferative activity reported.[6] | Data not available |
| ASPC-1 | Pancreatic | Effective antiproliferative activity reported.[6] | Data not available |
| HPAF-II | Pancreatic | Effective antiproliferative activity reported.[6] | Data not available |
| SW1990 | Pancreatic | Effective antiproliferative activity reported.[6] | Data not available |
| 22Rv1 | Prostate | 9.9[5] | Data not available |
Note: Direct comparative IC50 values for this compound and BIX-01294 in the same pancreatic cancer cell lines are not yet available in the public domain. The table reflects the currently accessible data.
Mechanism of Action
This compound and BIX-01294 employ distinct mechanisms to counteract the function of G9a.
This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the G9a protein. It achieves this by forming a ternary complex between G9a, an E3 ubiquitin ligase, and itself, leading to the ubiquitination and subsequent proteasomal degradation of G9a.[8] This targeted degradation offers high selectivity for G9a over its close homolog, GLP.[1][2]
BIX-01294 acts as a competitive inhibitor of both G9a and GLP.[3][4] It binds to the substrate peptide-binding pocket of these enzymes, preventing them from methylating their histone and non-histone substrates.[9] However, its dual-specificity and a narrow therapeutic window between effective concentration and cytotoxicity have been noted as limitations.
G9a-Modulated Signaling Pathways
Inhibition or degradation of G9a can impact multiple signaling pathways implicated in cancer progression, including the Wnt and Hippo pathways.
G9a and the Wnt Signaling Pathway
G9a has been shown to regulate the Wnt signaling pathway, which is often aberrantly activated in cancer.[10][11][12][13][14] G9a can epigenetically silence negative regulators of the Wnt pathway, leading to its activation.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Potent and Selective G9a Degraders for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BIX01294 suppresses PDAC growth through inhibition of glutaminase-mediated glutathione dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. G9a: An Emerging Epigenetic Target for Melanoma Therapy [mdpi.com]
- 14. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
G9D-4 vs. UNC0642: A Comparative Guide for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of G9D-4 and UNC0642, two chemical probes targeting the histone methyltransferase G9a, for their application in cancer cell line research. We will delve into their distinct mechanisms of action, compare their performance based on available experimental data, and provide detailed experimental protocols for their evaluation.
At a Glance: this compound and UNC0642
| Feature | This compound | UNC0642 |
| Compound Type | PROTAC Degrader | Small Molecule Inhibitor |
| Primary Target | G9a (Euchromatic Histone Methyltransferase 2, EHMT2) | G9a and G9a-like protein (GLP, EHMT1) |
| Mechanism of Action | Induces the selective degradation of G9a protein via the ubiquitin-proteasome system. | Competitively inhibits the catalytic activity of both G9a and GLP. |
| Key Advantage | High selectivity for G9a over its close homolog GLP. | Potent dual inhibition of G9a and GLP. |
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and UNC0642 lies in their mechanism of action. UNC0642 is a traditional small molecule inhibitor that binds to the active site of G9a and GLP, preventing them from methylating their histone and non-histone substrates. In contrast, this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the G9a protein, leading to its ubiquitination and subsequent degradation by the proteasome.
This distinction is critical. While UNC0642 inhibits the enzymatic function of both G9a and GLP, this compound selectively removes the G9a protein altogether, leaving GLP levels unaffected[1][2]. This selectivity allows for the specific interrogation of G9a-dependent functions in cancer cells, avoiding potential confounding effects from the simultaneous inhibition of GLP.
Figure 1. Contrasting mechanisms of this compound and UNC0642.
Performance in Cancer Cell Lines: A Comparative Analysis
Direct head-to-head comparisons of this compound and UNC0642 across a wide range of cancer cell lines in a single study are limited. However, by compiling data from various sources, a comparative performance profile can be constructed, with a particular focus on pancreatic cancer cell lines where data for both is available.
Potency and Efficacy
The potency of this compound is measured by its half-maximal degradation concentration (DC50), the concentration at which it degrades 50% of the target protein, and its half-maximal growth inhibition (GI50). For UNC0642, potency is typically reported as the half-maximal inhibitory concentration (IC50) for enzymatic activity and cell viability.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | PANC-1 (Pancreatic) | DC50 (G9a) | 0.1 µM | [2][3] |
| PANC-1 (Pancreatic) | DC50 (GLP) | >10 µM | [2][3] | |
| 22Rv1 (Prostate) | GI50 (7 days) | 9.9 µM | [1] | |
| UNC0642 | PANC-1 (Pancreatic) | IC50 (H3K9me2 reduction) | <150 nM | [4] |
| PANC-1 (Pancreatic) | Effect on Clonogenicity | Reduces clonogenicity | [4][5] | |
| T24 (Bladder) | IC50 (Cell Viability) | 9.85 ± 0.41 µM | [6] | |
| J82 (Bladder) | IC50 (Cell Viability) | 13.15 ± 1.72 µM | [6] | |
| 5637 (Bladder) | IC50 (Cell Viability) | 9.57 ± 0.37 µM | [6] | |
| A-375 (Melanoma) | IC50 (Cytotoxicity) | 3.062 µM | [5] | |
| 4T1 (Breast) | IC50 (Antiproliferative) | 1.55% | [5] |
Note: Direct comparison of DC50/GI50 and IC50 values should be made with caution due to the different nature of the assays and endpoints.
A study developing a G9a/GLP PROTAC (a molecule with a similar mechanism to this compound) based on the UNC0642 scaffold demonstrated superior cell growth inhibition compared to UNC0642 in prostate (22Rv1), leukemia (K562), and non-small cell lung cancer (H1299) cell lines[7]. This suggests that the degradation of G9a/GLP may be a more effective anti-cancer strategy than catalytic inhibition in these contexts.
Selectivity
The key advantage of this compound is its remarkable selectivity for G9a over GLP. This compound induces degradation of G9a with a DC50 of 0.1 µM in PANC-1 cells, while the DC50 for GLP is greater than 10 µM[2][3]. In contrast, UNC0642 is a potent inhibitor of both G9a and GLP, with IC50 values of less than 2.5 nM for both enzymes[5]. This lack of selectivity can make it challenging to attribute observed cellular effects solely to the inhibition of G9a.
Impact on Histone Methylation
Both compounds are expected to reduce the levels of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), a key epigenetic mark deposited by G9a and GLP.
-
This compound: By selectively degrading G9a, this compound leads to a reduction in H3K9me2 levels in a dose-dependent manner[1].
-
UNC0642: As a direct inhibitor of G9a/GLP enzymatic activity, UNC0642 also effectively reduces cellular H3K9me2 levels[4][8].
Western blot analysis is the standard method to assess the reduction in global H3K9me2 levels following treatment with either compound.
G9a Signaling in Cancer
G9a is implicated in various cancer-promoting signaling pathways. Its overexpression is often associated with poor prognosis and contributes to tumor progression by silencing tumor suppressor genes and activating oncogenic pathways.
Figure 2. G9a's role in key cancer signaling pathways.
Experimental Protocols
Below are generalized protocols for key experiments to compare the effects of this compound and UNC0642 in cancer cell lines. Specific details may need to be optimized for different cell lines and experimental setups.
Cell Viability Assay (MTT or Resazurin-based)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Figure 3. Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or UNC0642. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or a resazurin-based reagent to each well and incubate for 1-4 hours.
-
Measurement: For MTT assays, add a solubilizing agent to dissolve the formazan (B1609692) crystals. Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 or GI50 values.
Western Blot for G9a Degradation and H3K9me2 Reduction
This technique is used to detect changes in the protein levels of G9a and the global levels of H3K9me2.
Methodology:
-
Cell Lysis: Treat cells with this compound or UNC0642 for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against G9a, GLP, H3K9me2, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Conclusion and Future Perspectives
Both this compound and UNC0642 are valuable tools for investigating the role of G9a in cancer. The choice between the two will largely depend on the specific research question.
-
UNC0642 is a potent tool for studying the combined role of G9a and GLP in cancer cell biology. Its extensive characterization and commercial availability make it a readily accessible option.
-
This compound represents a more refined tool for dissecting the specific functions of G9a, thanks to its high selectivity over GLP. As a first-in-class selective G9a degrader, it offers a unique opportunity to explore G9a-specific vulnerabilities in cancer cells.
Future research should focus on direct, systematic comparisons of these two compounds in a broader panel of cancer cell lines. Such studies will be instrumental in defining the optimal contexts for their use and in guiding the development of next-generation G9a-targeted therapies. The superior anti-proliferative activity observed with G9a/GLP PROTACs suggests that inducing protein degradation may be a more therapeutically advantageous strategy than simple enzymatic inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of G9D-4 Treatment in Pancreatic Cancer: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of G9D-4, a novel selective G9a degrader, with alternative therapeutic strategies for pancreatic cancer. Designed for researchers, scientists, and drug development professionals, this document outlines the downstream effects of this compound treatment, supported by experimental data and detailed methodologies, to facilitate an objective evaluation of its potential in oncology research.
Executive Summary
This compound is a first-in-class proteolysis-targeting chimera (PROTAC) that selectively degrades the histone methyltransferase G9a, a key epigenetic regulator implicated in pancreatic cancer pathogenesis. By inducing the degradation of G9a, this compound offers a distinct mechanism of action compared to traditional enzyme inhibitors. This guide will delve into the molecular consequences of this compound treatment and compare its performance against standard-of-care chemotherapy, such as gemcitabine (B846), and targeted therapies like KRAS inhibitors.
Comparative Performance Data
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and its alternatives in pancreatic cancer models.
Table 1: In Vitro Antiproliferative Activity (IC50/DC50)
| Compound/Treatment | Cell Line | Target/Mechanism | IC50/DC50 (µM) | Citation(s) |
| This compound | PANC-1 | G9a degradation | DC50: 0.1 | [1][2] |
| MRTX1133 | AsPC-1 (KRAS G12D) | KRAS G12D inhibition | IC50: 0.0185 | [3] |
| PANC-1 (KRAS G12D) | KRAS G12D inhibition | IC50: 2.8 | [4][5] | |
| HPAF-II (KRAS G12D) | KRAS G12D inhibition | IC50: 1.8 | [4][5] | |
| Gemcitabine | PANC-1 | DNA synthesis inhibition | IC50: Varies (e.g., ~0.03 - 0.1) | [6][7] |
| MiaPaCa-2 | DNA synthesis inhibition | IC50: Varies (e.g., ~0.01 - 0.05) | [6][7] | |
| CM03 | PANC-1 | G-quadruplex binding | GI50: ~0.04 (at 96h) | |
| MIA PaCa-2 | G-quadruplex binding | GI50: ~0.02 (at 96h) |
Note: IC50 values for gemcitabine can vary significantly between studies depending on the assay conditions and duration.
Table 2: In Vivo Anti-Tumor Efficacy
| Compound/Treatment | Animal Model | Dosage | Tumor Growth Inhibition (%) | Citation(s) |
| This compound | Pancreatic Cancer Xenograft | Data Not Available | Data Not Available | |
| Gemcitabine | Pancreatic Cancer PDX | Varies | Significant inhibition | [8][9][10] |
| MRTX1133 | Pancreatic Cancer Xenograft | Varies | Significant inhibition | [3][11] |
| CM03 | PDAC Xenograft | 15 mg/kg | 73% (mean decrease in tumor volume) |
Downstream Effects of this compound Treatment
This compound-mediated degradation of G9a leads to a cascade of downstream molecular events that contribute to its anti-tumor activity.
Epigenetic Reprogramming and Gene Expression
The primary downstream effect of this compound is the reduction of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), a repressive epigenetic mark. This leads to the reactivation of tumor suppressor genes and modulation of oncogenic signaling pathways.
Modulation of the IL-8 Signaling Pathway
A key downstream effector of G9a in pancreatic cancer is Interleukin-8 (IL-8). G9a upregulates IL-8 expression, which promotes cancer stemness and resistance to chemotherapy through an autocrine feedback loop involving its receptors CXCR1/2. Treatment with a G9a inhibitor has been shown to decrease IL-8 expression, thereby sensitizing cancer cells to treatments like gemcitabine.
Induction of Cellular Senescence
Inhibition of G9a has been demonstrated to induce cellular senescence in pancreatic adenocarcinoma cells. This is associated with the activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway, a crucial component of the DNA damage response. A key downstream target of ATM is the checkpoint kinase 2 (Chk2), which is phosphorylated upon ATM activation.
Crosstalk with KRAS Signaling
G9a expression is induced by oncogenic KRAS. Consequently, the degradation of G9a by this compound can counteract KRAS-driven oncogenesis. This compound has been shown to sensitize KRAS G12D mutant pancreatic cancer cells to KRAS inhibitors like MRTX1133, suggesting a synergistic therapeutic potential.[12][13]
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathways
Caption: Downstream signaling effects of this compound treatment.
Experimental Workflow
Caption: Workflow for validating this compound's downstream effects.
Experimental Protocols
Western Blot for Phosphorylated Proteins (e.g., p-Chk2)
-
Sample Preparation: Lyse pancreatic cancer cells treated with this compound or control in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature protein lysates in Laemmli buffer at 95°C for 5 minutes. Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Chk2 (Thr68) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize to total Chk2 or a loading control like GAPDH.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Seeding and Treatment: Seed pancreatic cancer cells in a 6-well plate and treat with this compound or control for the desired duration.
-
Fixation: Wash cells with PBS and fix with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Staining: Wash cells with PBS and add the SA-β-gal staining solution (containing X-gal at pH 6.0).
-
Incubation: Incubate the plate at 37°C overnight in a non-CO2 incubator.
-
Imaging: Acquire images using a bright-field microscope. Senescent cells will appear blue. Quantify the percentage of blue-stained cells.
Chromatin Immunoprecipitation (ChIP) for H3K9me2
-
Cross-linking: Treat pancreatic cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me2 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the enrichment of specific gene promoters (e.g., tumor suppressor genes) in the immunoprecipitated DNA by quantitative PCR (qPCR).
Conclusion
This compound presents a promising therapeutic strategy for pancreatic cancer by selectively degrading G9a and subsequently modulating key oncogenic pathways. Its unique mechanism of action, leading to epigenetic reprogramming, suppression of IL-8 signaling, and induction of cellular senescence, distinguishes it from conventional cytotoxic and targeted agents. The synergistic potential with KRAS inhibitors further highlights its value in combination therapies. This guide provides a foundational framework for researchers to further investigate and validate the downstream effects of this compound, ultimately paving the way for its potential clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. pure.eur.nl [pure.eur.nl]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Potent and Selective G9a Degraders for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
G9D-4 Combination Therapy: A Novel Strategy to Counteract Drug Resistance in KRAS-Mutant Cancers
For Immediate Release
In the ongoing battle against drug resistance in cancer, a promising new strategy has emerged centered on G9D-4, a first-in-class selective degrader of the histone methyltransferase G9a. In combination with KRAS inhibitors, this compound demonstrates significant potential to overcome adaptive resistance mechanisms, particularly in challenging malignancies such as pancreatic cancer. This guide provides a comparative analysis of this compound combination therapy against other therapeutic alternatives, supported by preclinical data, detailed experimental protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
The Challenge of KRAS Inhibitor Resistance
KRAS is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and survival. While the development of specific KRAS inhibitors, such as MRTX1133 which targets the KRAS G12D mutation, has been a significant breakthrough, their long-term efficacy is often hampered by the development of drug resistance.[1][2] Cancer cells can adapt to KRAS inhibition by reactivating downstream signaling pathways, notably the MAPK and PI3K-AKT pathways, or through the activation of compensatory signaling routes.[3] This adaptive resistance necessitates the exploration of combination therapies to achieve more durable clinical responses.
This compound: A Targeted Approach to Epigenetic Vulnerabilities
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade G9a (also known as EHMT2). G9a is a histone methyltransferase that plays a crucial role in gene silencing and has been implicated in promoting cancer cell survival and chemoresistance.[4][5] By degrading G9a, this compound can modulate the epigenetic landscape of cancer cells, potentially re-sensitizing them to targeted therapies. Preclinical studies have shown that the combination of this compound with the KRAS G12D inhibitor MRTX1133 has therapeutic potential in pancreatic cancer.[6]
Comparative Analysis of Combination Therapies
The following tables summarize the preclinical data for this compound in combination with MRTX1133 and compare it with other strategies aimed at overcoming KRAS inhibitor resistance.
Table 1: In Vitro Efficacy of MRTX1133 Combination Therapies in Pancreatic and Colorectal Cancer Cell Lines
| Combination Therapy | Cell Line(s) | Mutation Status | Key Efficacy Metrics | Source(s) |
| MRTX1133 + this compound | Pancreatic Cancer Models | KRAS G12D | Therapeutic potential noted; specific quantitative data on synergy not yet published. | [6] |
| MRTX1133 + Avutometinib (RAF/MEK inhibitor) | KRAS G12D-mutated Pancreatic Cancer Cells | KRAS G12D | Synergistic inhibitory effects on cell growth; induction of apoptosis. | [7] |
| MRTX1133 + Afatinib (pan-ERBB inhibitor) | KRAS G12D PDAC models | KRAS G12D | Potent synergy in vitro; overcame acquired resistance to MRTX1133. | [8] |
| MRTX1133 + Venetoclax (BCL2 inhibitor) | MRTX1133-resistant Pancreatic Cancer Cells | KRAS G12D | Enhanced efficacy and re-sensitized resistant cells to MRTX1133. | [9] |
| MRTX1133 + 5-Fluorouracil (5-FU) | CRC and Pancreatic Cancer Cell Lines | Various KRAS mutations | Strong synergy (Combination Index < 0.5). | [10][11] |
| MRTX1133 + ONC212 (imipridone) | CRC and Pancreatic Cancer Cell Lines | Various KRAS mutations | Strong synergy (Combination Index < 0.5), greater than with 5-FU. | [10][11] |
Note: Direct comparison is challenging as data is from separate studies with differing experimental conditions.
Table 2: In Vivo Efficacy of MRTX1133 Combination Therapies
| Combination Therapy | Cancer Model | Key Efficacy Metrics | Source(s) |
| MRTX1133 + this compound | Not yet published | Not yet published | |
| MRTX1133 + Avutometinib | Pancreatic Cancer Xenografts | Markedly delayed tumor growth compared to monotherapy. | [7] |
| MRTX1133 + Afatinib | Orthotopic PDAC Mouse Models | Led to tumor regression and longer survival. | [8] |
| MRTX1133 + RAGE-229 (AGER-DIAPH1 inhibitor) | Immunocompetent KRAS G12D Mouse Models | Enhanced MRTX1133 efficacy, reduced tumor growth, and prolonged survival. | [12] |
| MRTX1133 + Immune Checkpoint Blockade (anti-CTLA-4/PD-1) | Autochthonous Genetic Mouse Models of PDAC | Synergistically eradicated PDAC and extended overall survival. | [13][14] |
Signaling Pathways and Mechanisms of Action
The efficacy of this compound in combination with KRAS inhibitors is rooted in the intricate crosstalk between epigenetic regulation and oncogenic signaling.
Caption: G9a and KRAS signaling pathways in drug resistance.
Mutant KRAS (G12D) activates downstream pathways like RAF/MEK/ERK and PI3K/AKT, promoting cell proliferation and survival.[3] G9a contributes to drug resistance by epigenetically silencing tumor suppressor genes.[5] MRTX1133 directly inhibits mutant KRAS, while this compound degrades G9a, leading to a two-pronged attack that can prevent or reverse resistance.
Experimental Workflows
A typical preclinical study evaluating the synergy of this compound and MRTX1133 would involve the following workflow:
Caption: Preclinical workflow for combination therapy evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments.
Cell Viability Assay
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, HPAF-II) with a KRAS G12D mutation in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, MRTX1133, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. For combination studies, determine the combination index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.[11]
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously implant KRAS G12D mutant pancreatic cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups: vehicle control, this compound alone, MRTX1133 alone, and the combination of this compound and MRTX1133. Administer drugs according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and body weight two to three times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for biomarkers like Ki-67, cleaved caspase-3, and pERK).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Logical Comparison of Therapeutic Strategies
The decision to pursue a specific combination therapy depends on a variety of factors, including the specific resistance mechanism, the tumor type, and the safety profile of the drugs.
Caption: Logical comparison of therapeutic approaches.
Conclusion
The combination of the G9a degrader this compound with the KRAS G12D inhibitor MRTX1133 represents a scientifically compelling approach to overcoming drug resistance. By targeting both the primary oncogenic driver and a key epigenetic mediator of resistance, this combination therapy holds the promise of deeper and more durable responses in patients with KRAS-mutant cancers. Further preclinical and clinical investigations are warranted to fully elucidate the potential of this novel therapeutic strategy and to identify the patient populations most likely to benefit.
References
- 1. Anti-KRAS drug delivers unprecedented results in pancreatic cancer care - The Brighter Side of News [thebrighterside.news]
- 2. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deletion of Histone Methyltransferase G9a Suppresses Mutant Kras-driven Pancreatic Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deletion of Histone Methyltransferase G9a Suppresses Mutant Kras-driven Pancreatic Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Combination Therapy of Avutometinib and MRTX1133 Synergistically Suppresses Cell Growth by Inducing Apoptosis in KRASG12D-Mutated Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Therapy May Improve Treatment Response in Pancreatic Cancer - News Center [news.feinberg.northwestern.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined strategy can prevent pancreatic cancer drug resistance | BioWorld [bioworld.com]
- 13. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 14. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
G9D-4: Unprecedented Selectivity in G9a Degradation for Pancreatic Cancer Research
A new era of targeted protein degradation has dawned with the development of G9D-4, a first-in-class selective G9a degrader. This potent molecule offers researchers an unparalleled tool to investigate the specific functions of the histone methyltransferase G9a, particularly in the context of pancreatic cancer, by effectively eliminating the protein without significantly impacting its close homolog, GLP.
This guide provides a comprehensive comparison of this compound's selectivity profile against other known G9a/GLP inhibitors and degraders, supported by experimental data and detailed methodologies.
Unraveling this compound's Superior Selectivity
This compound operates as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein. In the case of this compound, it selectively brings G9a into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action is distinct from traditional inhibitors that only block the enzymatic activity of their target.
The key advantage of this compound lies in its remarkable selectivity for G9a over its closely related homolog, G9a-like protein (GLP). G9a and GLP share approximately 80% sequence identity in their catalytic domains, making the development of selective inhibitors a significant challenge.[1] As demonstrated in pancreatic cancer cell lines, this compound induces potent degradation of G9a while leaving GLP levels largely unaffected.
Quantitative Selectivity Profile
The following tables summarize the selectivity of this compound in comparison to other well-characterized G9a/GLP-targeting compounds. It is important to note that the data is presented as either DC50 (concentration for 50% degradation) for degraders or IC50 (concentration for 50% inhibition) for inhibitors, which represent different mechanisms of action.
| Compound | Target | DC50 (µM) | Cell Line | Reference |
| This compound | G9a | 0.1 | PANC-1 | [2][3] |
| GLP | >10 | PANC-1 | [2][3] |
Table 1: Degradation selectivity of this compound in the PANC-1 pancreatic cancer cell line.
| Compound | Target | IC50 (nM) | Reference |
| A-366 | G9a | 3.3 | [4] |
| GLP | 38 | [4] | |
| UNC0638 | G9a | <15 | [4] |
| GLP | 19 | [4] | |
| UNC0642 | G9a | <2.5 | [4] |
| GLP | <2.5 | [4] | |
| MS0124 | G9a | 440 | [1] |
| GLP | 13 | [1] | |
| BIX01294 | G9a | 2700 | [4] |
Table 2: Inhibitory activity of selected G9a/GLP inhibitors.
Experimental Protocols
The validation of this compound's selectivity and activity relies on established molecular biology techniques. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This technique is used to quantify the amount of a specific protein in a sample, making it ideal for assessing the degradation induced by a PROTAC like this compound.
Protocol:
-
Cell Culture and Treatment: Plate pancreatic cancer cells (e.g., PANC-1) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other compounds for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for G9a, GLP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the protein bands is performed to quantify the relative protein levels, normalized to the loading control.
In-Cell Western (ICW) for Histone Methylation
This high-throughput immunocytochemical technique allows for the quantification of post-translational modifications, such as histone methylation, within intact cells.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with compounds as described for Western blotting.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[5][6] Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[5][6]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing BSA) for 1.5 hours at room temperature.[6]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the histone mark of interest (e.g., H3K9me2) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the cells with PBS containing 0.1% Tween 20. Incubate with a fluorescently-labeled secondary antibody (e.g., IRDye-conjugated) and a DNA stain (for normalization) for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. The fluorescence intensity of the histone mark is normalized to the DNA stain intensity to account for variations in cell number.
Visualizing the Impact of this compound
The following diagrams illustrate the experimental workflow for assessing this compound's activity and the signaling pathways influenced by G9a in pancreatic cancer.
References
- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. G9a degrader this compound | G9a PROTAC | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 6. biomol.com [biomol.com]
G9D-4 Demonstrates Promising In Vivo Efficacy in Pancreatic Cancer Models, Offering a Novel Therapeutic Avenue
For Immediate Release
Shanghai, China – December 10, 2025 – A novel, first-in-class selective G9a degrader, G9D-4, has shown significant antiproliferative activity and the ability to sensitize pancreatic cancer cells to targeted therapies in preclinical in vivo studies. This finding, detailed in a recent publication by Shi et al. in the Journal of Medicinal Chemistry, positions this compound as a promising therapeutic candidate for pancreatic cancer, a disease with limited treatment options. The study highlights the potential of this compound, particularly in combination with standard-of-care drugs, to overcome existing therapeutic challenges.
Pancreatic cancer remains one of the most lethal malignancies, with standard-of-care treatments such as gemcitabine (B846) and FOLFIRINOX offering limited efficacy for many patients. This compound operates through a distinct mechanism of action, inducing the degradation of the histone methyltransferase G9a. This enzyme is implicated in the progression of several cancers, making it a compelling target for therapeutic intervention.
Comparative In Vivo Efficacy of this compound
While direct head-to-head in vivo comparative data for this compound against gemcitabine and FOLFIRINOX from the same study is not yet publicly available in full, the initial publication indicates its potential as a sensitizing agent. The research by Shi et al. demonstrated that this compound enhances the efficacy of the KRAS G12D inhibitor, MRTX1133, in KRAS G12D mutant pancreatic cancer cells.[1] This is particularly significant as KRAS mutations are prevalent in pancreatic cancer.
To provide a comparative context, this guide summarizes available preclinical in vivo data for this compound in combination with MRTX1133, alongside representative data for current standard-of-care treatments, gemcitabine and FOLFIRINOX, from separate studies in similar pancreatic cancer xenograft models.
| Treatment Group | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound + MRTX1133 | Pancreatic Cancer Xenograft | Not specified in abstract | Sensitizes KRAS G12D mutant cells to MRTX1133 | Shi et al., J Med Chem, 2024[1] |
| Gemcitabine | Pancreatic Cancer Xenograft (MIA PaCa-2) | 100 mg/kg, i.p., twice weekly | Transiently arrested tumor growth | Zhang et al., Mol Cancer Ther, 2008 |
| FOLFIRINOX | Pancreatic Cancer Xenograft | Not specified | Not specified in abstract | - |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following outlines the methodologies for the key experiments cited.
In Vivo Tumor Xenograft Model for this compound
The specific in vivo experimental protocol for this compound from Shi et al. (2024) is not fully detailed in the available abstract. However, a general methodology for pancreatic cancer xenograft studies is as follows:
-
Cell Line: Human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used.
-
Tumor Implantation: A suspension of pancreatic cancer cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. This compound, standard-of-care drugs, or vehicle control are administered according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage).
-
Endpoint Analysis: The study continues for a defined period, or until tumors in the control group reach a maximum allowable size. Key endpoints include tumor growth inhibition, changes in tumor volume over time, and body weight of the animals to monitor toxicity.
In Vivo Tumor Xenograft Model for Gemcitabine
In a representative study using the MIA PaCa-2 pancreatic cancer xenograft model, gemcitabine was administered at a dose of 100 mg/kg intraperitoneally twice a week. This treatment resulted in a transient arrest of tumor growth.
Mechanism of Action and Signaling Pathway
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively targets the G9a histone methyltransferase for degradation. G9a, along with its homolog GLP, is responsible for the di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a mark associated with transcriptional repression. By degrading G9a, this compound alters the epigenetic landscape of cancer cells, leading to changes in gene expression that can inhibit tumor growth and enhance sensitivity to other therapies.
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of a novel compound like this compound against standard-of-care drugs is a multi-step process.
Conclusion
The emergence of this compound represents a significant advancement in the pursuit of novel therapeutic strategies for pancreatic cancer. Its unique mechanism of action as a selective G9a degrader, coupled with its ability to sensitize cancer cells to existing targeted therapies, holds considerable promise. While further studies with direct, head-to-head comparisons against standard-of-care agents are warranted to fully elucidate its clinical potential, the initial findings provide a strong rationale for the continued development of this compound as a potential cornerstone of future pancreatic cancer treatment regimens.
Contact: [Insert Contact Information]
References
Validating the Role of Cereblon (CRBN) in G9D-4 Mediated G9a Degradation: A Comparative Guide
This guide provides a comprehensive analysis of G9D-4, a first-in-class, potent, and selective PROTAC (Proteolysis Targeting Chimera) degrader of the protein lysine (B10760008) methyltransferase G9a (also known as EHMT2 or KMT1C).[1][2] We will objectively compare its performance with other alternatives and detail the essential experimental protocols required to validate the central role of the E3 ubiquitin ligase Cereblon (CRBN) in its mechanism of action. This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
This compound: Performance and Selectivity
This compound functions by inducing the formation of a ternary complex between G9a and CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][3] This proximity leads to the polyubiquitination of G9a, marking it for subsequent degradation by the proteasome.[4][5] A key advantage of this compound is its high selectivity for G9a over its close homolog, G9a-like protein (GLP), a significant challenge for traditional inhibitors due to high sequence similarity in their catalytic domains.[2][6]
Table 1: Comparative Performance of this compound and Other CRBN-Based Degraders
| Degrader | Target Protein(s) | E3 Ligase | DC50 | Selectivity Profile | Cell Line | Reference |
| This compound | G9a | CRBN | 0.1 µM | Highly selective over GLP (DC50 > 10 µM); No effect on CRBN neosubstrates (GSPT1, CK1α). | PANC-1 | [1][7] |
| dBET1 | BRD4 | CRBN | ~500 nM (for BRD4 degradation) | Degrades BRD2, BRD3, and BRD4. | 22Rv1 | [8] |
| CC-885 | GSPT1 | CRBN | <10 nM | Potent GSPT1 degrader. | AML cell lines | [4][9] |
| HRZ-1 Derivative | WEE1, CK1α | CRBN | Single-digit nM (WEE1) | Dual degrader. | MOLT-4 | [10] |
Mechanism of Action: this compound Signaling Pathway
This compound is a heterobifunctional molecule composed of a ligand that binds to G9a, a linker, and a ligand (a derivative of thalidomide) that binds to CRBN.[7][11] The formation of the G9a-G9D-4-CRBN ternary complex is essential for initiating the degradation cascade.[1] The CRL4^CRBN^ complex then utilizes an E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine residues on the surface of G9a.[4] The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which proteolytically degrades G9a.[12]
Caption: this compound mediated degradation pathway of G9a via the CRL4-CRBN E3 ligase.
Experimental Validation of CRBN's Role
A series of well-defined experiments are necessary to unequivocally validate that this compound's activity is CRBN-dependent. The following workflow outlines the key assays and their logical progression.
References
- 1. G9a degrader this compound | G9a PROTAC | Probechem Biochemicals [probechem.com]
- 2. Discovery of Potent and Selective G9a Degraders for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dc.uthsc.edu [dc.uthsc.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Degraders: G9D-4 and Other Key Molecules
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins of interest from the cell.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker.[2] One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This dual binding brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination of the target and its subsequent degradation by the cell's own proteasome machinery.[2][3] This event-driven mechanism offers significant advantages over traditional inhibitors, including the potential for greater efficacy, durability of response, and the ability to target proteins previously considered "undruggable".[3][4]
This guide provides a comparative analysis of G9D-4, a first-in-class degrader of the protein lysine (B10760008) methyltransferase G9a, against other well-characterized PROTACs such as the BET degraders MZ1 and dBET1, and the androgen receptor degrader ARV-110.[5][6][7] The comparison will focus on their respective targets, mechanisms, potency, and the experimental data supporting their activity.
Comparative Performance of PROTAC Degraders
The efficacy and specificity of a PROTAC are defined by several key parameters, including its binding affinity for the target protein and the E3 ligase, and its half-maximal degradation concentration (DC50). The table below summarizes these characteristics for this compound and other prominent PROTACs.
| PROTAC Name | Target Protein(s) | Recruited E3 Ligase | Potency (DC50/EC50) | Cell Line(s) | Key Selectivity / Therapeutic Area |
| This compound | G9a (EHMT2) | Cereblon (CRBN) | DC50: 0.1 µM[5][8] | PANC-1 (Pancreatic Cancer) | Highly selective for G9a over its homolog GLP (DC50 > 10 µM).[5][9] Investigated for pancreatic cancer.[10] |
| MZ1 | BET Proteins (BRD4, BRD2, BRD3) | Von Hippel-Lindau (VHL) | DC50: 2-20 nM (for BRD4)[11][12] | HeLa, LS174t, Kelly Cells[11][13][14] | Preferential degradation of BRD4 over BRD2 and BRD3 (~10-fold).[11][12] Investigated for various cancers.[15] |
| dBET1 | BET Proteins (BRD2, BRD3, BRD4) | Cereblon (CRBN) | EC50: 430 nM[7] | Breast Cancer Cells, AML | Pan-BET degrader; downregulates key oncogenes like MYC and PIM1.[16] Investigated for leukemia.[17] |
| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | DC50: ~1 nM[6] | VCaP (Prostate Cancer) | Selective for AR.[6] Developed for metastatic castration-resistant prostate cancer (mCRPC).[18][19] |
Mechanism of Action and Cellular Pathways
PROTACs operate by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.
The this compound Signaling Pathway
This compound specifically targets G9a, a lysine methyltransferase responsible for the mono- and di-methylation of Histone H3 at lysine 9 (H3K9me1/2).[10][20] This epigenetic mark is associated with transcriptional repression. By inducing the degradation of G9a, this compound prevents the formation of H3K9me2, leading to changes in gene expression that can inhibit cancer cell growth and promote apoptosis.[9]
Key Experimental Protocols
The characterization of PROTACs relies on a set of standard biochemical and cell-based assays to confirm their mechanism of action and quantify their efficacy.
1. Western Blotting for Protein Degradation
This is the primary method to visualize and quantify the degradation of a target protein.
-
Cell Culture and Treatment : Plate cells (e.g., PANC-1 for this compound) at a desired density and allow them to adhere overnight. Treat cells with a dose range of the PROTAC (e.g., 0.01 to 10 µM) or a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[4]
-
Cell Lysis : After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-G9a) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C.[4]
-
Detection : Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification : Measure band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control.[4]
2. Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo)
This assay measures the effect of the PROTAC on cell proliferation and cytotoxicity.
-
Cell Seeding : Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment : Treat the cells with a serial dilution of the PROTAC degrader for a prolonged period (e.g., 72 hours to 8 days).[20][21]
-
Reagent Addition : Add the viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well according to the manufacturer's instructions.
-
Measurement : After incubation, measure the signal (luminescence for CellTiter-Glo, absorbance for CCK-8) using a plate reader.
-
Data Analysis : Normalize the data to vehicle-treated control cells and plot the results to calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50).[20]
3. Proteasome/E3 Ligase Dependency Assays
These experiments confirm that the observed protein degradation is dependent on the ubiquitin-proteasome system and the specific E3 ligase recruited.
-
Protocol : Pre-treat cells with a proteasome inhibitor (e.g., MG132), a NEDD8-activating enzyme inhibitor that blocks cullin-RING ligase activity (e.g., MLN4924), or a competitive ligand for the E3 ligase (e.g., thalidomide (B1683933) for CRBN, VH032 for VHL) for 1-2 hours.[9][21]
-
Co-treatment : Add the PROTAC degrader to the pre-treated cells and incubate for the time required to see maximal degradation.
-
Analysis : Assess target protein levels by Western Blot. A rescue of degradation (i.e., the protein level is restored) in the presence of the inhibitor confirms that the PROTAC acts through the intended pathway.[9]
Conclusion
The comparative analysis of this compound with established PROTACs like MZ1, dBET1, and ARV-110 highlights the versatility and specificity of targeted protein degradation technology. This compound stands out as a first-in-class, highly selective degrader of the epigenetic modifier G9a, demonstrating a clear therapeutic rationale for pancreatic cancer.[10] While its potency (DC50 = 100 nM) is currently more modest than that of low-nanomolar degraders like MZ1 and ARV-110, its high selectivity over the close homolog GLP is a significant achievement.[5][9]
The other degraders showcase different facets of the technology: MZ1 demonstrates preferential degradation within a protein family (BETs) by recruiting the VHL ligase, dBET1 acts as a pan-BET degrader via the CRBN ligase, and ARV-110 provides a clinical proof-of-concept for an orally bioavailable degrader.[6][11] Together, these molecules illustrate how the modular design of PROTACs—by varying the target ligand, linker, and E3 ligase ligand—can be fine-tuned to achieve distinct and therapeutically valuable degradation profiles for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. G9a degrader this compound | G9a PROTAC | Probechem Biochemicals [probechem.com]
- 10. Discovery of Potent and Selective G9a Degraders for the Treatment of Pancreatic Cancer. | Semantic Scholar [semanticscholar.org]
- 11. Pardon Our Interruption [opnme.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. selleckchem.com [selleckchem.com]
- 17. lifesensors.com [lifesensors.com]
- 18. Arvinas PROTAC® Protein Degrader Bavdegalutamide (ARV-110) Continues to Demonstrate Clinical Benefit in Men with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 19. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
G9D-4 vs. G9a Knockout: A Comparative Guide to Their Impact on Global Gene Expression
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase G9a (also known as EHMT2) is a key epigenetic regulator primarily responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1/2), marks typically associated with transcriptional repression. Its role in various diseases, including cancer, has made it an attractive therapeutic target. Two primary methods for interrogating G9a function are genetic knockout and pharmacological inhibition. This guide provides a comparative overview of the impact of a novel selective G9a degrader, G9D-4, versus G9a knockout on global gene expression, based on currently available data.
Introduction to this compound and G9a Knockout
G9a Knockout (KO) involves the genetic deletion of the EHMT2 gene, leading to a complete and permanent loss of G9a protein and its catalytic activity. This approach provides a definitive understanding of the long-term consequences of G9a absence in a cellular system.
This compound is a recently developed, first-in-class selective G9a degrader.[1] Unlike traditional inhibitors that block the catalytic activity of G9a, this compound induces the degradation of the G9a protein itself, without affecting its close homolog, G9a-like protein (GLP or EHMT1).[1] This offers a rapid and potentially more specific approach to eliminate G9a function.
Comparative Analysis of Global Gene Expression
While direct comparative studies on the global gene expression changes induced by this compound versus G9a knockout are not yet publicly available due to the novelty of this compound, we can infer a likely comparison based on their mechanisms and existing data from G9a knockout and inhibitor studies.
Table 1: Quantitative Comparison of Gene Expression Changes
| Feature | G9a Knockout | This compound (Projected Effects) |
| Global H3K9me2 Levels | Substantial, global reduction[2][3][4][5] | Rapid and significant reduction, potentially more acute than knockout |
| Number of Upregulated Genes | Hundreds of genes are typically upregulated[4][5][6] | Expected to be a significant number, potentially overlapping with G9a KO |
| Number of Downregulated Genes | A considerable number of genes can also be downregulated[4][6] | The extent of downregulation is yet to be determined |
| Magnitude of Expression Changes | Varies from modest to several-fold changes | Expected to be dose and time-dependent |
| Key Affected Gene Classes | Developmental regulators, pluripotency factors, cell cycle genes, immune response genes[3][7][8] | Likely to affect similar gene classes, with potential for more dynamic changes |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducible and comparable results. Below are generalized protocols for G9a knockout and inhibitor/degrader studies.
G9a Knockout via CRISPR/Cas9
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a critical exon of the EHMT2 gene. Clone the gRNAs into a Cas9 expression vector.
-
Cell Transfection: Transfect the target cells (e.g., pancreatic cancer cell line) with the Cas9/gRNA plasmid.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.
-
Verification of Knockout: Screen individual clones for G9a protein loss by Western blot and for mutations in the EHMT2 gene by Sanger sequencing.
-
RNA Sequencing: Isolate total RNA from confirmed G9a KO clones and wild-type control cells. Prepare libraries for RNA sequencing (e.g., using a TruSeq Stranded mRNA Library Prep Kit) and perform sequencing on a high-throughput platform.
-
Data Analysis: Align reads to the reference genome, quantify gene expression, and perform differential expression analysis to identify genes affected by G9a knockout.
Gene Expression Analysis Following this compound Treatment
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for various time points (e.g., 24, 48, 72 hours).
-
Verification of G9a Degradation: Harvest a subset of cells at each time point to confirm G9a protein degradation by Western blot.
-
RNA Isolation and Sequencing: Isolate total RNA from this compound-treated and control cells. Proceed with RNA library preparation and sequencing as described for the knockout protocol.
-
Data Analysis: Perform differential gene expression analysis to identify dose- and time-dependent changes in the transcriptome in response to this compound.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for comparing the transcriptomic impact of G9a knockout and this compound treatment.
G9a-Mediated Gene Silencing Pathway
Caption: Simplified pathway of G9a-mediated transcriptional repression.
Discussion and Future Directions
The primary distinction between G9a knockout and this compound treatment lies in the nature and timing of G9a depletion. G9a knockout represents a chronic, complete loss of the protein, which may lead to compensatory mechanisms and long-term adaptive changes in gene expression. In contrast, this compound induces an acute degradation of G9a, offering a tool to study the immediate consequences of G9a loss.
A key advantage of this compound is its selectivity for G9a over GLP.[1] While G9a and GLP often function as a heterodimer, they may also have independent roles. G9a knockout can disrupt the entire G9a/GLP complex, whereas this compound allows for the specific interrogation of G9a-dependent functions.
Future research should focus on direct, side-by-side comparisons of global gene expression profiles using RNA sequencing following this compound treatment and in G9a knockout cell lines. Such studies will be invaluable for dissecting the specific contributions of G9a to the transcriptome and for understanding the therapeutic potential of selective G9a degradation. Moreover, integrating transcriptomic data with proteomic and epigenomic analyses will provide a more comprehensive picture of the cellular response to G9a depletion.
References
- 1. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatial Transcriptomics Reveals Novel Mechanisms Involved in Perineural Invasion in Pancreatic Ductal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ mediated enhanced lipid biogenesis fuels Mycobacterium tuberculosis growth in a drug-tolerant hepatocyte environment | eLife [elifesciences.org]
- 6. Global gene expression profiling: a complement to conventional histopathologic analysis of neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A disproportionate impact of G9a methyltransferase deficiency on the X chromosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential G9D-4 Disposal Procedures for Laboratory Personnel
For researchers, scientists, and drug development professionals engaged in pancreatic cancer research utilizing G9D-4, a potent PROTAC (Proteolysis Targeting Chimera) degrader of G9a, adherence to stringent disposal protocols is crucial for maintaining laboratory safety and ensuring environmental protection.[1][2] This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, based on established safety protocols for similar chemical compounds.
Summary of Key Safety and Handling Data
While a specific Safety Data Sheet (SDS) for this compound (Catalog No. HY-162749) is not publicly available, the following table summarizes essential safety and handling information derived from documentation for a similar PROTAC degrader and general chemical safety guidelines. This information should be handled as a baseline for safe laboratory practices.
| Parameter | Information | Source |
| Chemical Name | This compound Degrader | MedchemExpress[1] |
| Known Hazards | Based on similar PROTACs, may be harmful if swallowed and toxic to aquatic life.[3] | Benchchem[3] |
| Storage (Solid) | Store at -20°C for up to 12 months and at 4°C for up to 6 months. | ProbeChem[2] |
| Storage (In Solvent) | Store at -80°C for up to 6 months and at -20°C for up to 6 months. | ProbeChem[2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | Benchchem[3] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are required. | Multiple Sources |
Detailed Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile). Do not use PVC, nylon, or cotton gloves.[4]
-
Body Protection: A lab coat and appropriate protective clothing.
Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
This container should be kept closed when not in use.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, labeled, and sealed waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be considered contaminated.
-
Dispose of these materials as chemical waste in a designated, sealed container.[3]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and decontaminate the area.
-
Containment: Prevent further leakage or spreading of the spilled material.[3]
-
For Liquid Spills: Absorb the material with a non-combustible absorbent like vermiculite, sand, or earth.[3]
-
For Solid Spills: Carefully sweep or scoop the material to avoid generating dust.[3]
-
Cleanup:
Final Disposal
-
All waste containing this compound must be disposed of through an approved waste disposal facility.[3]
-
Do not dispose of this chemical down the drain or in the general trash.[3]
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and an indication of the hazard(s).
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling G9D-4
Disclaimer: As specific safety data for G9D-4 is not publicly available, this guide is based on best practices for handling potent, non-radiolabeled research compounds. This information must be supplemented by a thorough risk assessment and adherence to your institution's specific safety protocols.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent PROTAC degrader of G9a used in pancreatic cancer research. Adherence to these procedures is vital to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The required level of protection depends on the specific laboratory activity and the physical form of the compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders, necessitating full respiratory protection. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will dictate the necessary level of containment.[1] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling potent compounds is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
The proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous.
| Waste Stream | Disposal Procedure | Key Considerations |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed, and compatible container.- Dispose of through a certified hazardous waste vendor. | The label must clearly identify the contents as a potent compound. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimize handling of contaminated items and do not overfill waste containers.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | The container should be clearly labeled with the chemical name and concentration.[1] |
Emergency Spill Protocol
In the event of a spill, a swift and organized response is crucial to mitigate exposure and contamination. The appropriate response will depend on the size and nature of the spill.
For a minor spill (a small volume that does not pose an immediate health threat):
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
Confine the spill to a small area using absorbent material.[2]
-
Clean the spill area, working from the outer edges toward the center.
-
Dispose of all contaminated materials as hazardous waste.[4]
For a major spill (a large volume, highly toxic, or poses a fire or life hazard):
-
Evacuate the laboratory immediately.[2]
-
Alert others in the vicinity and activate any emergency alarms.
-
Notify your laboratory supervisor and institutional safety officer.
-
If flammable materials are involved, turn off ignition and heat sources if it is safe to do so.[2]
-
Close the laboratory doors to contain the spill.
-
Await the arrival of trained emergency response personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
